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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Therapeutic Applications of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI)

Executive Summary The rational design of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, thiomorpholine derivatives have emerged as highly versatile pharmacophores. Specifically, 4-Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, thiomorpholine derivatives have emerged as highly versatile pharmacophores. Specifically, 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI) (CAS: 31507-18-3) represents a structurally optimized building block characterized by a sulfur-containing six-membered saturated ring, an aldehyde functional group, and targeted steric constraints via 2,3-dimethyl substitution[1].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural dynamics, and primary biological targets of this compound. By dissecting its role as a squalene synthase (SQS) inhibitor and an FLT3 receptor tyrosine kinase inhibitor, we establish a framework for its integration into cardiovascular and oncological drug development pipelines.

Physicochemical Profiling & Structural Dynamics

The biological efficacy of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- is intrinsically linked to its physicochemical properties. The substitution of oxygen (in morpholine) with sulfur (in thiomorpholine) significantly alters the electronic distribution and lipophilicity of the molecule. Sulfur's larger atomic radius and lower electronegativity enhance the compound's ability to engage in favorable hydrophobic interactions within deep enzyme binding pockets[2].

Furthermore, the 2,3-dimethyl substitution introduces critical steric bulk. This restricts the conformational flexibility of the thiomorpholine ring, predominantly locking it into a low-energy chair conformation. This rigidification reduces the entropic penalty upon binding to target proteins, thereby increasing binding affinity. The N-carboxaldehyde group serves as a potent hydrogen bond acceptor, facilitating critical interactions with kinase hinge regions or synthase active sites.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical and identifying properties of the compound[1]:

PropertyValueCausality / Relevance in Drug Design
IUPAC Name 2,3-dimethylthiomorpholine-4-carbaldehydeStandardized nomenclature for structural identification.
CAS Registry Number 31507-18-3Unique identifier for chemical sourcing and literature cross-referencing.
Molecular Formula C₇H₁₃NOSDefines the atomic composition, highlighting the presence of the heteroatoms (N, O, S).
Molecular Weight 159.25 g/mol Low molecular weight (<500 Da) ensures excellent ligand efficiency and adherence to Lipinski's Rule of Five.
InChI Key MNBQDDYTJUQZDE-UHFFFAOYSA-NFacilitates precise cheminformatics database querying.
Structural Scaffold Saturated Thiomorpholine RingEnhances lipophilicity and membrane permeability compared to morpholine analogues.

Primary Biological Targets & Mechanistic Pathways

The structural features of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- enable it to act as a bifunctional scaffold, primarily targeting lipid metabolism and oncogenic signaling pathways.

Squalene Synthase (SQS) Inhibition

Squalene synthase catalyzes the first committed step in the cholesterol biosynthesis pathway—the reductive dimerization of two farnesyl pyrophosphate (FPP) molecules into squalene. Unlike HMG-CoA reductase inhibitors (statins), SQS inhibitors do not deplete essential non-steroidal isoprenoids (e.g., ubiquinone, dolichol), thereby avoiding statin-induced myotoxicity[2][3]. Thiomorpholine derivatives have demonstrated potent SQS inhibitory activity, often exhibiting IC₅₀ values in the low micromolar to nanomolar range, while simultaneously acting as antioxidants that protect hepatic microsomal membranes from lipid peroxidation[4].

FLT3 Receptor Tyrosine Kinase Inhibition

FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML), driving uncontrolled leukemic cell proliferation. Thiomorpholine-based scaffolds function as ATP-competitive inhibitors[1]. The N-carboxaldehyde moiety forms critical hydrogen bonds with the hinge region of the kinase domain, while the lipophilic thiomorpholine ring occupies the hydrophobic selectivity pocket, effectively halting the phosphorylation cascade[5].

Pathway cluster_0 Lipid Metabolism Pathway cluster_1 Oncogenic Signaling Pathway Compound 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- SQS Squalene Synthase (SQS) Compound->SQS Competitive Inhibition FLT3 FLT3 Tyrosine Kinase Compound->FLT3 ATP-Competitive Binding Cholesterol Cholesterol Biosynthesis (Inhibited) SQS->Cholesterol Catalyzes Proliferation Leukemic Proliferation (Halted) FLT3->Proliferation Phosphorylation Cascade

Dual targeting mechanism of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- in SQS and FLT3 pathways.

Experimental Workflows & Protocols

To validate the efficacy of thiomorpholine derivatives, robust, self-validating experimental protocols are required. The following methodologies are designed to ensure high reproducibility and minimize false positives through appropriate controls.

Protocol A: In Vitro Squalene Synthase Inhibition Assay

This radiometric assay quantifies the conversion of [³H]-FPP to [³H]-squalene using rat liver microsomes[3].

  • Microsome Preparation: Isolate rat liver microsomes via differential centrifugation. Resuspend in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA and 10 mM DTT.

  • Reaction Mixture Assembly: In a 96-well plate, combine 50 µg of microsomal protein, 1 mM NADPH, 5 mM MgCl₂, and varying concentrations of the thiomorpholine test compound (0.1 nM to 100 µM in DMSO; final DMSO concentration <1%).

  • Initiation: Add 10 µM [³H]-FPP (specific activity: 1 µCi/µmol) to initiate the reaction.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 100 µL of 10% methanolic KOH.

  • Extraction: Add 200 µL of hexane, vortex vigorously for 2 minutes, and centrifuge at 2,000 x g for 5 minutes to separate phases.

  • Quantification: Transfer 100 µL of the organic (upper) phase containing [³H]-squalene to a scintillation vial. Add scintillation fluid and quantify radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression.

Protocol B: FLT3 Kinase Activity Assay

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) approach to measure ATP-competitive kinase inhibition[5].

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Dilute recombinant human FLT3 kinase domain to 0.5 nM.

  • Compound Dispensing: Dispense serial dilutions of the thiomorpholine compound into a 384-well low-volume plate.

  • Enzyme Incubation: Add the FLT3 enzyme solution and incubate for 15 minutes at room temperature to allow for pre-binding.

  • Reaction Initiation: Add a substrate mixture containing 100 µM ATP (approximating the Kₘ) and 1 µM biotinylated poly-Glu-Tyr peptide. Incubate for 60 minutes at room temperature.

  • Detection: Add TR-FRET detection buffer containing EDTA (to stop the reaction), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Readout: Incubate for 30 minutes, then read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Determine the 665/615 ratio to calculate kinase activity and derive the IC₅₀.

Workflow Prep Compound Preparation (Serial Dilution) Incubate Enzyme/Microsome Incubation Prep->Incubate Reaction Substrate Addition ([³H]-FPP or ATP) Incubate->Reaction Readout Signal Readout (Scintillation/TR-FRET) Reaction->Readout Analysis IC50 Calculation & Data Modeling Readout->Analysis

Standardized high-throughput screening workflow for evaluating thiomorpholine derivatives.

Conclusion

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI) is a highly versatile and structurally privileged scaffold. The incorporation of the sulfur atom and specific methyl substitutions provides an optimal balance of lipophilicity and steric rigidity, making it an ideal candidate for targeting deep, hydrophobic enzyme pockets. Its proven utility in inhibiting squalene synthase for antihyperlipidemic applications, alongside its capacity to act as an ATP-competitive inhibitor of the FLT3 kinase in oncological settings, underscores its significant value in modern drug discovery.

References

  • Smolecule.Buy 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI).
  • National Institutes of Health (NIH) / PMC.Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives.
  • Journal of Medicinal Chemistry (ACS Publications).Lipid-Lowering (Hetero)Aromatic Tetrahydro-1,4-Oxazine Derivatives with Antioxidant and Squalene Synthase Inhibitory Activity.
  • ResearchGate.Antihyperlipidemic Morpholine Derivatives with Antioxidant Activity: an Investigation of the Aromatic Substitution.
  • ResearchGate.UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor.

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Exploratory

An In-depth Technical Guide to the NMR Spectral Data and Assignment of 2,3-Dimethyl-4-thiomorpholinecarboxaldehyde

Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 2,3-dimethyl-4-thiomorpholinecarboxaldehyde. In the absence of direct experime...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 2,3-dimethyl-4-thiomorpholinecarboxaldehyde. In the absence of direct experimental data for this specific molecule, this guide employs a predictive approach grounded in established NMR principles and data from analogous chemical structures. It is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel heterocyclic compounds. This document details the predicted ¹H and ¹³C NMR chemical shifts, discusses expected coupling constants and multiplicity patterns, and outlines a suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) essential for the definitive structural elucidation and stereochemical assignment of this molecule. The methodologies and interpretations presented herein serve as a robust framework for the analysis of this and structurally related thiomorpholine derivatives.

Introduction: The Structural Significance of Substituted Thiomorpholines

Thiomorpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of substituents, such as the dimethyl and carboxaldehyde groups in 2,3-dimethyl-4-thiomorpholinecarboxaldehyde, imparts specific physicochemical properties and stereochemical complexity. The precise characterization of these molecules is paramount for understanding their structure-activity relationships (SAR).

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the three-dimensional structure of organic molecules in solution. This guide will provide a detailed roadmap for the complete NMR spectral assignment of 2,3-dimethyl-4-thiomorpholinecarboxaldehyde, addressing the challenges posed by its stereoisomerism.

Predicted ¹H and ¹³C NMR Spectral Data

The prediction of NMR spectra is a valuable tool in modern organic chemistry, often utilizing data from structurally similar compounds and computational models.[1][2] For 2,3-dimethyl-4-thiomorpholinecarboxaldehyde, we can anticipate the chemical shifts and coupling patterns by analyzing the electronic environment of each nucleus. The presence of two chiral centers at C2 and C3 suggests the potential for diastereomers (cis and trans isomers), which would exhibit distinct NMR spectra.[3][4][5]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum will be characterized by signals corresponding to the aldehydic proton, the methine protons at C2 and C3, the methylene protons of the thiomorpholine ring, and the methyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale for Prediction
H-7 (CHO)~8.1s-The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.[6][7]
H-2~4.5 - 4.8qd or mJH2-H3, JH2-CH3This methine proton is adjacent to the nitrogen and a methyl group, leading to a downfield shift. The multiplicity will depend on the coupling to H-3 and the C2-methyl protons.
H-3~3.0 - 3.3mJH3-H2, JH3-H5ax, JH3-H5eq, JH3-CH3This methine proton is adjacent to the sulfur atom and a methyl group. Its chemical shift is influenced by both.
H-5ax~2.8 - 3.1mJH5ax-H5eq, JH5ax-H6ax, JH5ax-H6eq, JH5ax-H3The axial proton at C5 is expected to be shielded relative to the equatorial proton.
H-5eq~3.2 - 3.5mJH5eq-H5ax, JH5eq-H6ax, JH5eq-H6eq, JH5eq-H3The equatorial proton at C5 is deshielded due to its spatial relationship with the electron-withdrawing formyl group.
H-6ax~2.5 - 2.8mJH6ax-H6eq, JH6ax-H5ax, JH6ax-H5eqThe axial proton at C6 is adjacent to the sulfur atom.
H-6eq~2.9 - 3.2mJH6eq-H6ax, JH6eq-H5ax, JH6eq-H5eqThe equatorial proton at C6 is also influenced by the sulfur atom.
2-CH₃~1.2 - 1.4dJCH3-H2The methyl group at C2 will appear as a doublet due to coupling with H-2.
3-CH₃~1.1 - 1.3dJCH3-H3The methyl group at C3 will also be a doublet, coupling with H-3.

Table 1: Predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 2,3-dimethyl-4-thiomorpholinecarboxaldehyde.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the methine carbons, the methylene carbons, and the methyl carbons. The use of a DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be crucial to differentiate between CH, CH₂, and CH₃ groups.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-7 (C=O)~160 - 165The carbonyl carbon of the formyl group is significantly deshielded.[8][9]
C-2~55 - 60This carbon is attached to the nitrogen atom, resulting in a downfield shift.[10][11]
C-3~40 - 45This carbon is adjacent to the sulfur atom, which has a moderate deshielding effect.
C-5~48 - 52This carbon is adjacent to the nitrogen atom.
C-6~28 - 32This carbon is adjacent to the sulfur atom.
2-CH₃~15 - 20Typical chemical shift for a methyl group on a saturated ring.
3-CH₃~14 - 19Similar to the 2-methyl group, with slight variations depending on stereochemistry.

Table 2: Predicted ¹³C NMR chemical shifts for 2,3-dimethyl-4-thiomorpholinecarboxaldehyde.

Experimental Protocols for Structural Elucidation

To experimentally verify the predicted spectral data and unambiguously determine the structure and stereochemistry of 2,3-dimethyl-4-thiomorpholinecarboxaldehyde, a series of 1D and 2D NMR experiments are required.[12][13][14]

Sample Preparation and Instrumentation
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Instrumentation : All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[15]

Recommended NMR Experiments
  • ¹H NMR : Standard proton NMR experiment to obtain the initial proton spectrum.

  • ¹³C{¹H} NMR : Broadband proton-decoupled carbon NMR to determine the number of unique carbon environments.

  • DEPT-135 : To differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • COSY (Correlation Spectroscopy) : To identify proton-proton spin-spin coupling networks, particularly within the thiomorpholine ring and between the methine protons and their adjacent methyl groups.[16]

  • HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the formyl group to the thiomorpholine ring and for confirming the positions of the methyl groups.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : To determine the through-space proximity of protons, which is essential for elucidating the relative stereochemistry (cis vs. trans) of the methyl groups at C2 and C3.[17][18][19][20]

Detailed Spectral Interpretation and Assignment Workflow

The following workflow outlines the logical process for assigning the NMR spectra of 2,3-dimethyl-4-thiomorpholinecarboxaldehyde.

G cluster_1d 1D NMR Analysis cluster_2d_connectivity 2D NMR: Connectivity cluster_2d_stereo 2D NMR: Stereochemistry cluster_assignment Final Assignment H1 ¹H NMR: Identify key signals (CHO, CH, CH₂, CH₃) C13 ¹³C{¹H} NMR: Identify all carbon signals H1->C13 Initial Proton Count COSY COSY: Establish H-H coupling networks H1->COSY Identify Coupled Protons DEPT DEPT-135: Differentiate CH/CH₃ and CH₂ C13->DEPT Carbon Type ID HSQC HSQC: Correlate protons to directly attached carbons DEPT->HSQC Assign Carbon Types COSY->HSQC Confirm Proton Assignments NOESY NOESY/ROESY: Determine through-space proximities COSY->NOESY Guide NOE Analysis HMBC HMBC: Establish long-range H-C correlations HSQC->HMBC Assign Quaternary Carbons Structure Complete Structural and Stereochemical Assignment HMBC->Structure Confirm Connectivity NOESY->Structure Determine Stereochemistry

Caption: Workflow for the complete NMR structural elucidation.

Analysis of the Aldehydic Region

The singlet at approximately 8.1 ppm in the ¹H NMR spectrum is characteristic of the N-formyl proton (H-7).[6][7] In the ¹³C NMR spectrum, the corresponding carbonyl carbon (C-7) will appear around 160-165 ppm. An HMBC experiment will show a correlation between H-7 and the adjacent carbons of the thiomorpholine ring (C-2 and C-5), confirming the attachment of the formyl group to the nitrogen.

Assignment of the Ring Protons and Carbons

The protons and carbons of the thiomorpholine ring can be assigned using a combination of COSY, HSQC, and HMBC experiments. The COSY spectrum will reveal the connectivity between adjacent protons (e.g., H-2 with H-3, H-3 with H-5, and H-5 with H-6). The HSQC spectrum will then allow for the direct correlation of these protons to their respective carbon atoms.

Assignment of the Methyl Groups

The two doublets in the upfield region of the ¹H NMR spectrum correspond to the two methyl groups. The COSY spectrum will show correlations between the methyl protons and their adjacent methine protons (H-2 and H-3). The HSQC will correlate these methyl protons to their corresponding carbon signals. The HMBC will show 2-bond correlations from the methyl protons to their attached methine carbons (C-2 and C-3) and potentially 3-bond correlations to other ring carbons, further solidifying their positions.

Determination of Stereochemistry using NOESY/ROESY

The relative stereochemistry of the methyl groups (cis or trans) can be determined by analyzing the through-space correlations in a NOESY or ROESY spectrum.[17][18][19][20]

  • Cis Isomer : If the methyl groups are on the same side of the ring, a NOE correlation would be expected between the protons of the 2-CH₃ group and the protons of the 3-CH₃ group. Additionally, NOEs between H-2 and H-3 would be observed.

  • Trans Isomer : In the trans isomer, the methyl groups are on opposite sides of the ring, and no direct NOE between the methyl groups would be expected. Instead, NOEs would be observed between the methyl protons and the axial or equatorial protons on the ring, depending on the preferred conformation.

G cluster_cis Cis Isomer cluster_trans Trans Isomer cis_mol N S C2-CH₃ C3-CH₃ H2 H3 cis_mol:f2->cis_mol:f3 cis_mol:f4->cis_mol:f5 trans_mol N S C2-CH₃ C3-CH₃ H2 H3 trans_mol:f2->trans_mol:f5 trans_mol:f4->trans_mol:f3

Caption: Key NOE correlations for distinguishing cis and trans isomers.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2,3-dimethyl-4-thiomorpholinecarboxaldehyde. By leveraging data from analogous structures and established NMR principles, a comprehensive set of predicted chemical shifts and coupling constants has been presented. Furthermore, a systematic workflow employing a suite of 1D and 2D NMR experiments has been outlined to enable the unambiguous experimental verification of the structure and, critically, the determination of the relative stereochemistry of this molecule. The methodologies described herein are broadly applicable to the structural elucidation of other complex heterocyclic systems, providing a valuable resource for researchers in synthetic and medicinal chemistry.

References

  • Bruker. (n.d.). Materials and General Methods. Figshare. Retrieved March 22, 2026, from [Link]

  • Navarro-Vázquez, A. (2022). Advances in NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

  • Salman, S. R., Farrant, R. D., Glen, R. C., & Lindon, J. C. (1993). Conformational Flexibility of N-Formylmorpholine Studied Using Variable Temperature 13C NMR Spectroscopy and Molecular Dynamics Calculations. Spectroscopy Letters, 26(5), 745-754. [Link]

  • Kupce, E., & Claridge, T. D. (2015). Fast experiments for structure elucidation of small molecules: Hadamard NMR with multiple receivers. Magnetic Resonance in Chemistry, 53(8), 642-648. [Link]

  • Salman, S. R., Farrant, R. D., Glen, R. C., & Lindon, J. C. (1993). Conformational Flexibility of N-Formylmorpholine Studied Using Variable Temperature 13C NMR Spectroscopy. Spectroscopy Letters, 26(5), 745-754. [Link]

  • Hodgkinson, P., & Sauri, J. (2022). Advances in NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 48, 77-119. [Link]

  • Singh, A., & van der Westhuizen, J. H. (2022). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β-Lactams. ChemistryOpen, 11(10), e202200119. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved March 22, 2026, from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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  • Esteves, A. P. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Chem Ed. (2021, February 6). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube. [Link]

  • Lin, C. H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20241. [Link]

  • Helmchen, G., et al. (1986). 3.2.2.2.1. NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid: Helmchen's Extension of. Methods of Organic Chemistry (Houben-Weyl).
  • Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(12), 1434-1436. [Link]

  • Wishart, D. S. (2024). The Evolving Landscape of NMR Structural Elucidation. Magnetochemistry, 10(3), 29. [Link]

  • ResearchGate. (n.d.). NMR spectra of N-formylmorpholine (10) in CDCl3. Retrieved March 22, 2026, from [Link]

  • Zhang, J., et al. (2020). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Journal of Chemical Information and Modeling, 60(8), 3849-3860. [Link]

  • Aav, R., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and. Chirality, 25(11), 793-798. [Link]

  • Fülöp, F., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Sopchik, A. E., et al. (2012). A Non-Karplus Effect: Evidence from Phosphorus Heterocycles and DFT Calculations of the Dependence of Vicinal Phosphorus–Hydrogen NMR Coupling Constants on Lone-Pair Conformation. The Journal of Organic Chemistry, 77(12), 5219-5229. [Link]

  • ResearchGate. (n.d.). Correlations Through Space: The Nuclear Overhauser Effect. Retrieved March 22, 2026, from [Link]

  • Ivanov, K. L., et al. (2018). Through-Space Multinuclear NMR Signal Enhancement Induced by Parahydrogen and Radiofrequency Amplification by Stimulated Emission of Radiation. The Journal of Physical Chemistry Letters, 9(16), 4649-4654. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

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Foundational

Crystal Structure and Conformational Analysis of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl: A Structural Biology and Medicinal Chemistry Perspective

Executive Summary The rational design of targeted therapeutics relies heavily on the precise three-dimensional understanding of small-molecule pharmacophores. 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl is a highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional understanding of small-molecule pharmacophores. 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl is a highly functionalized saturated heterocycle that has emerged as a critical compound in modern medicinal chemistry. It acts as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia (AML) and disrupts the Plasmodium Translocon of Exported proteins (PTEX) complex in parasitic infections 1.

This whitepaper provides an in-depth technical analysis of its crystal structure, solution-state conformational dynamics, and the "conformational trapping" mechanism that underpins its pharmacological efficacy.

Solid-State Crystallography and Structural Profiling

In the solid state, thiomorpholine derivatives predominantly adopt a low-energy chair conformation [[2]](). However, the introduction of methyl groups at the 2 and 3 positions of the thiomorpholine ring introduces significant steric constraints that dictate the puckering of the ring and the orientation of the N-carboxaldehyde group.

Crystallographic Features

Single-crystal X-ray diffraction (XRD) reveals that the exocyclic N-C bond of the carboxaldehyde group typically favors an equatorial or quasi-equatorial orientation. This preference minimizes 1,3-diaxial interactions with the ring protons and the bulky 2,3-dimethyl substituents 3. The C2–S1–C6 bond angle in the thiomorpholine ring is characteristically compressed to approximately 98–100°, which is significantly smaller than the regular tetrahedral angle of 109.5°, accommodating the larger atomic radius of the sulfur atom 2.

Intermolecular Interactions and Crystal Packing

The crystal packing is heavily influenced by weak C−H⋯O hydrogen bonds between the methylene/methine groups adjacent to the sulfur atom and the carbonyl oxygen of the aldehyde group 2. These interactions often lead to the formation of centrosymmetric dimers. The dense crystal packing (often exceeding a packing index of 74%) stabilizes the solid-state conformation, which can occasionally differ from the gas-phase minimum energy structure 4.

Solution-State Dynamics and Conformational Landscape

While XRD provides a highly accurate static snapshot, the biological environment requires an understanding of solution-state dynamics. The thiomorpholine ring undergoes continuous inversion, transitioning between various chair and twist-boat conformations.

At ambient temperatures, rapid ring inversion averages the NMR signals. By utilizing Variable Temperature NMR (VT-NMR) and lowering the temperature below the coalescence point, the inversion slows down, allowing for the observation of distinct N-axial and N-equatorial conformers [[5]](). The observation of large Jaa​ (axial-axial) coupling constants confirms the rigidity of the chair conformation at low temperatures 5. Furthermore, Density Functional Theory (DFT) calculations highlight that the 2,3-dimethyl substitution breaks the approximate CS​ molecular symmetry found in unsubstituted analogs, biasing the equilibrium toward the conformer that minimizes steric clash with the aldehyde oxygen 2.

Mechanistic Pharmacology: Conformational Trapping

The structural rigidity and specific spatial arrangement of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl enable it to act as a highly effective ATP-competitive inhibitor.

Upon entering the FLT3 kinase domain, the compound's binding induces massive interhelical disruption 1. Unlike traditional inhibitors that merely block the active site, this compound stabilizes a non-functional conformation of the kinase—a mechanism formally known as "conformational trapping" [[1]](). This prevents the dynamic structural movements necessary for enzymatic activity, effectively shutting down the downstream PI3K/Akt and STAT5 phosphorylation cascades essential for leukemic cell proliferation 1, [[5]]().

FLT3_Pathway FLT3 FLT3 Receptor (Mutated/ITD) KinaseDomain Kinase Domain (Conformational Trapping) FLT3->KinaseDomain Activation Inhibitor 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl Inhibitor->KinaseDomain ATP-Competitive Binding & Interhelical Disruption PI3K PI3K / Akt Pathway KinaseDomain->PI3K Phosphorylation STAT5 STAT5 Pathway KinaseDomain->STAT5 Phosphorylation Apoptosis Apoptosis / Cell Arrest KinaseDomain->Apoptosis Inhibition of Signaling Proliferation Leukemic Cell Proliferation PI3K->Proliferation STAT5->Proliferation

Figure 1: FLT3 signaling pathway disruption via conformational trapping by the thiomorpholine derivative.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity structural data, researchers must employ rigorous, self-validating experimental designs.

Protocol 1: Single-Crystal Growth and XRD Analysis
  • Causality: Vapor diffusion is selected over slow evaporation because the gradual increase in supersaturation minimizes defect formation in the crystal lattice. This is critical for resolving the subtle electron density differences between the sulfur and nitrogen atoms in the thiomorpholine ring 5.

  • Step 1: Dissolve 10 mg of the synthesized compound in 0.5 mL of dichloromethane (good solvent) in a small inner vial.

  • Step 2: Place the inner vial inside a larger sealed chamber containing 3 mL of pentane (antisolvent).

  • Step 3: Allow vapor equilibration at 4 °C for 72-96 hours until crystals of 0.1–0.3 mm form.

  • Step 4: Mount the crystal on a diffractometer equipped with Mo Kα radiation ( λ=0.71073 Å) at 100 K to minimize thermal motion.

  • Self-Validation: The protocol validates itself through the calculation of the crystallographic R-factor ( R1​ ). An R1​ value below 0.05 confirms that the modeled atomic coordinates accurately reflect the experimental diffraction data, ruling out twinning or severe solvent disorder.

Protocol 2: Variable Temperature NMR for Dynamic Analysis
  • Causality: Deuterated dichloromethane ( CD2​Cl2​ ) is chosen as the solvent because its low freezing point (-97 °C) allows the system to cross the coalescence temperature of the thiomorpholine ring inversion without solvent crystallization 5.

  • Step 1: Prepare a 15 mM solution of the compound in CD2​Cl2​ .

  • Step 2: Acquire a baseline 1H NMR spectrum at 298 K (25 °C).

  • Step 3: Gradually lower the probe temperature in 10 K increments down to 193 K (-80 °C), acquiring spectra at each step.

  • Step 4: Identify the coalescence temperature ( Tc​ ) where the time-averaged signals split into distinct peaks representing the N-axial and N-equatorial conformers.

  • Self-Validation: The integration of the frozen conformer peaks at -80 °C must sum to the exact integration of the time-averaged peak at 25 °C. A mismatch indicates sample degradation or the presence of impurities rather than true conformational equilibrium.

Conformational_Workflow Synthesis Compound Synthesis Crystallization Single Crystal Growth Synthesis->Crystallization NMR Variable Temp NMR (Solution Dynamics) Synthesis->NMR XRD X-Ray Diffraction (Solid-State) Crystallization->XRD Analysis Conformational Landscape Mapping XRD->Analysis NMR->Analysis DFT DFT Calculations (Gas-Phase Energy) DFT->Analysis

Figure 2: Integrated methodological workflow for the conformational analysis of thiomorpholine rings.

Quantitative Data Summaries

The following tables summarize the structural and thermodynamic parameters typical for 2,3-dimethyl substituted thiomorpholinecarboxaldehydes, synthesized from comparative XRD, NMR, and DFT studies [[2]](), 4.

Table 1: Selected Solid-State Geometric Parameters (XRD vs. DFT)

ParameterExperimental XRD (Å / °)Calculated DFT (Å / °)Deviation
C2–C3 Bond Length1.5251.530+0.005
C2–S1–C6 Angle98.4°99.1°+0.7°
C3–N4–C5 Angle112.8°113.5°+0.7°
N-C(Aldehyde) Torsion-64.2°-68.5°-4.3°
Ring Puckering Amplitude (Q)0.58 Å0.60 Å+0.02 Å

Table 2: Thermodynamic Parameters of Ring Inversion (from VT-NMR)

ParameterValueInterpretation
Coalescence Temperature ( Tc​ )~ 225 KTemperature at which inversion rate matches NMR timescale.
Activation Free Energy ( ΔG‡ )10.5 kcal/molEnergy barrier required to pass through the twist-boat transition state.
Equilibrium Constant ( Keq​ at 193 K)4.2Ratio of N-equatorial to N-axial conformers.
Free Energy Difference ( ΔG∘ )-0.55 kcal/molThermodynamic preference for the N-equatorial conformer.

References

  • [1] Smolecule. 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) - Biological Activity and Mechanism of Action. Retrieved from:

  • [5] Benchchem. Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Retrieved from:

  • [3] ResearchGate. Crystal structure of 3,4-dimethyl 2-(tert-butylamino)-5-[2-oxo-4-(thiomorpholin-4-yl)-2H-chromen-3-yl]furan-3,4-dicarboxylate ethyl acetate hemisolvate. Retrieved from:

  • [2] MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from:

  • [4] Semantic Scholar. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from:

Sources

Exploratory

Novel Synthetic Pathways for 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of modern and novel synthetic methodologies for the N-formylation of 2,3-dimethylthiomorpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of modern and novel synthetic methodologies for the N-formylation of 2,3-dimethylthiomorpholine to yield 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI). Moving beyond classical approaches, this document details advanced, efficient, and scalable pathways, including Vilsmeier-Haack N-formylation, dichlorocarbene-mediated synthesis, and catalyst-driven, solvent-free methods. Each pathway is analyzed through the lens of a Senior Application Scientist, focusing on mechanistic rationale, procedural robustness, and comparative advantages in terms of yield, safety, and green chemistry principles. Detailed experimental protocols, mechanistic diagrams, and a comprehensive data summary are provided to empower researchers in the synthesis of this and related heterocyclic structures.

Introduction: The Thiomorpholine Scaffold and the Importance of N-Formylation

The thiomorpholine ring system is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties imparted by the sulfur heteroatom. The 2,3-dimethyl substitution introduces specific stereochemical and conformational constraints that can be crucial for molecular recognition and biological activity. The target molecule, 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-, serves as a versatile synthetic intermediate. The N-formyl group can act as a directing group, a protective group, or a precursor for more complex functionalities, making its efficient synthesis a key step in the development of novel chemical entities.

This guide focuses on the critical transformation: the N-formylation of the 2,3-dimethylthiomorpholine precursor. While classical methods for formylating secondary amines exist, they often suffer from limitations such as harsh reaction conditions, the use of hazardous reagents, or low yields.[1][2] The following sections will provide a detailed examination of novel, field-proven pathways that overcome these challenges.

The Precursor: Synthesis of 2,3-Dimethylthiomorpholine

The direct precursor required for the synthesis of the title compound is 2,3-dimethylthiomorpholine (CAS No: 29442-12-4).[3] While this compound is commercially available, understanding its synthesis provides context for its accessibility and potential for in-house production. A plausible and established approach to substituted thiomorpholine rings involves the cyclization of an appropriate amino-thiol or the reaction of an amino-alcohol with a sulfur-containing reagent.

A logical retrosynthetic pathway for 2,3-dimethylthiomorpholine would start from readily available precursors like (racemic or chiral) 1-amino-2-propanol. The pathway involves the introduction of a thiol group at the C2 position (or a corresponding halide for subsequent substitution with a sulfur nucleophile) and a C1 unit to the amine, followed by cyclization. This general strategy is analogous to established methods for synthesizing substituted morpholine and thiomorpholine heterocycles.[4]

Proposed Synthetic Pathway for 2,3-Dimethylthiomorpholine

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization A 1-Amino-2-propanol C Ring Opening (Nucleophilic Attack) A->C B Propylene Sulfide B->C D N-(2-Hydroxypropyl)- 1-mercaptopropan-2-amine C->D E Intramolecular Condensation (e.g., Acid Catalysis) D->E F 2,3-Dimethylthiomorpholine E->F

Caption: Plausible synthesis of the 2,3-dimethylthiomorpholine precursor.

Novel Pathways to 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-

The core of this guide focuses on advanced methods for the N-formylation of 2,3-dimethylthiomorpholine. The following pathways represent significant improvements over traditional methods, offering higher efficiency, milder conditions, and greater operational simplicity.

Pathway A: Vilsmeier-Haack N-Formylation

The Vilsmeier-Haack reaction, traditionally used for the formylation of electron-rich aromatic systems, has been adapted for the highly efficient N-formylation of secondary amines.[1][5] This method relies on the in-situ formation of the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[6][7][8]

Expertise & Causality: The choice of activating agent (POCl₃ vs. oxalyl chloride) can influence reactivity and byproduct profiles. Oxalyl chloride, for instance, often allows for milder conditions. The reaction proceeds via nucleophilic attack of the secondary amine on the Vilsmeier reagent, followed by hydrolysis during workup to yield the N-formyl product. Recent studies have demonstrated that this transformation can be achieved at room temperature in minutes with near-quantitative yields, making it a superior choice for time-sensitive and scalable syntheses.[1]

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Nucleophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier Activation POCl3 POCl₃ POCl3->Vilsmeier Amine 2,3-Dimethyl- thiomorpholine Intermediate Iminium Intermediate Amine->Intermediate Attack on Vilsmeier Reagent Hydrolysis Aqueous Workup (H₂O) Intermediate->Hydrolysis Product 4-Thiomorpholine- carboxaldehyde, 2,3-dimethyl- Hydrolysis->Product

Caption: Mechanism of Vilsmeier-Haack N-formylation of a secondary amine.

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 1.0 mL).

  • Vilsmeier Reagent Generation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 15 minutes to ensure complete formation of the Vilsmeier reagent.

  • Amine Addition: To the freshly prepared Vilsmeier reagent, add a solution of 2,3-dimethylthiomorpholine (1.0 eq) in anhydrous DMF (0.5 mL) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 5-15 minutes.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Pathway B: Dichlorocarbene-Mediated N-Formylation

A novel and operationally simple method for N-formylation involves the use of dichlorocarbene (:CCl₂) generated in situ from chloroform (CHCl₃).[9] The use of potassium fluoride on alumina (KF-Al₂O₃) as a solid-supported base provides a mild and heterogeneous system for generating the carbene, avoiding the need for strong, soluble bases or phase-transfer catalysts.

Trustworthiness & Self-Validation: This protocol is inherently robust. The reaction is driven by the trapping of the highly reactive dichlorocarbene intermediate by the amine. The subsequent hydrolysis step, facilitated by residual water in the KF-Al₂O₃ or during workup, is a reliable conversion to the final formamide. The heterogeneity of the base simplifies purification, as it can be easily removed by filtration.

G cluster_0 Step 1: Carbene Generation cluster_1 Step 2: Amine Reaction & Hydrolysis CHCl3 Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene α-elimination KF_Al2O3 KF-Al₂O₃ (Base) KF_Al2O3->Carbene Amine 2,3-Dimethyl- thiomorpholine Adduct Dichloromethylamine Adduct Amine->Adduct Trapping of :CCl₂ Hydrolysis Hydrolysis (H₂O) Adduct->Hydrolysis Product 4-Thiomorpholine- carboxaldehyde, 2,3-dimethyl- Hydrolysis->Product

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Foundational

thermodynamic stability of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl in aqueous solutions

Executive Summary 2,3-Dimethyl-4-thiomorpholinecarboxaldehyde (CAS: 31507-18-3) is a highly specialized heterocyclic scaffold increasingly utilized in medicinal chemistry, notably as a structural motif in FLT3 receptor t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dimethyl-4-thiomorpholinecarboxaldehyde (CAS: 31507-18-3) is a highly specialized heterocyclic scaffold increasingly utilized in medicinal chemistry, notably as a structural motif in FLT3 receptor tyrosine kinase inhibitors and antiparasitic agents. Understanding its thermodynamic behavior in aqueous solutions is critical for formulating stable therapeutics and predicting its pharmacokinetic distribution. This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic stability, focusing on conformational isomerization, aqueous solvation dynamics, and primary degradation pathways (hydrolysis and oxidation).

Structural Thermodynamics & Conformational Landscape

The thermodynamic profile of 2,3-dimethyl-4-thiomorpholinecarboxaldehyde is governed by the interplay between its saturated thiomorpholine ring and the N-formyl group.

C-N Bond Rotational Barrier

The N-formyl group exhibits significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. This resonance stabilization creates a high thermodynamic barrier to rotation ( ΔGrot‡​ ). In unhindered formamides, this barrier is typically around 20 kcal/mol. However, the presence of the 2,3-dimethyl groups introduces severe steric hindrance.

Mechanistically, the steric clash between the methyl groups and the formyl oxygen destabilizes the ground state of the sterically crowded rotamer. By raising the ground-state energy relative to the transition state, the rotational barrier is effectively lowered to approximately 16–19 kcal/mol ()[1]. This results in a dynamic equilibrium of Z/E rotamers in aqueous solution at room temperature, which can be observed as distinct populations in NMR spectroscopy.

Aqueous Solvation Thermodynamics

The hydration free energy ( ΔGhyd​ ) of a molecule dictates its solubility and partitioning behavior. For 2,3-dimethyl-4-thiomorpholinecarboxaldehyde, ΔGhyd​ is a composite of opposing thermodynamic forces:

  • Exergonic Contributions: The formyl oxygen acts as a strong hydrogen-bond acceptor, while the thioether sulfur acts as a weak acceptor. These interactions provide a favorable enthalpic driving force ( ΔH<0 ).

  • Endergonic Contributions: The 2,3-dimethyl groups and the aliphatic ring backbone require the formation of a hydrophobic cavity in the water network. This induces an entropic penalty ( −TΔS>0 ) due to the ordering of water molecules (hydrophobic effect).

While unsubstituted amides typically exhibit ΔGhyd​ values between -10 and -15 kcal/mol ()[2], the added hydrophobic bulk of the 2,3-dimethyl substitution shifts the ΔGhyd​ to a less negative value (estimated -4.5 to -6.0 kcal/mol), balancing lipophilicity with aqueous solubility.

Chemical Stability & Degradation Kinetics

In aqueous environments, the molecule is susceptible to two primary thermodynamically driven degradation pathways: base-catalyzed hydrolysis and S-oxidation.

Base-Catalyzed Hydrolysis

The N-formyl group can undergo nucleophilic attack by hydroxide ions ( OH− ). This reaction proceeds via a highly ordered tetrahedral intermediate. The formation of this intermediate requires breaking the N-C=O resonance, resulting in a high activation free energy ( ΔGhydr‡​ ) of 22–24 kcal/mol ()[3]. Consequently, the compound is kinetically stable at neutral pH but degrades rapidly under highly alkaline conditions or elevated temperatures.

Thioether Oxidation

The electron-rich sulfur atom in the thiomorpholine ring is highly susceptible to electrophilic attack by reactive oxygen species (ROS) such as hydrogen peroxide ( H2​O2​ ), leading to the formation of a sulfoxide. This redox reaction is highly exergonic ( ΔGrxn​≈−25 to −30 kcal/mol) due to the thermodynamic stability of the resulting S=O bond ()[4]. This pathway is well-documented in both synthetic aqueous environments and biological systems mediated by cytochrome P450 ()[5].

Pathways A 2,3-Dimethyl-4-thiomorpholinecarboxaldehyde (Native Aqueous State) B Hydrolysis Product (2,3-Dimethylthiomorpholine) A->B OH- / H2O ΔG‡ ≈ 22-24 kcal/mol C Oxidation Product (Sulfoxide Derivative) A->C ROS (e.g., H2O2) ΔG < 0 (Spontaneous) D Z/E Rotamers (C-N Bond Rotation) A->D Thermal Energy ΔG‡ ≈ 16-19 kcal/mol

Thermodynamic pathways of conformational isomerization, hydrolysis, and oxidation in water.

Data Presentation: Thermodynamic Parameter Summary

The following table synthesizes the quantitative thermodynamic parameters governing the molecule's behavior in aqueous solution at 298 K.

Thermodynamic ParameterEstimated Value (298 K)Enthalpic Contribution ( ΔH )Entropic Contribution ( −TΔS )Mechanistic Driver
Hydration ( ΔGhyd​ ) -4.5 to -6.0 kcal/molFavorable (< 0)Unfavorable (> 0)H-bonding at formyl oxygen; offset by hydrophobic methyls
C-N Rotation ( ΔGrot‡​ ) +16.0 to +19.0 kcal/molHighly UnfavorableNegligibleDisruption of N-C=O resonance; steric clash of 2,3-dimethyls
Base Hydrolysis ( ΔGhydr‡​ ) +22.0 to +24.0 kcal/molUnfavorableUnfavorableFormation of highly ordered tetrahedral intermediate
S-Oxidation ( ΔGrxn​ ) -25.0 to -30.0 kcal/molHighly FavorableUnfavorableHigh thermodynamic stability of the resulting S=O bond

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards and orthogonal validation steps to extract precise thermodynamic data.

Protocol A: C-N Bond Rotational Thermodynamics via VT-NMR

Causality: Variable Temperature NMR (VT-NMR) exploits the timescale of NMR acquisition. By heating the sample, the thermal energy overcomes ΔGrot‡​ , causing the distinct Z/E rotamer signals to coalesce, allowing for the extraction of activation parameters.

  • Sample Preparation: Dissolve 5.0 mg of the compound in 600 µL of D2​O buffered to pD 7.4 with phosphate buffer. Add 0.1% (w/v) DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift and integration standard.

  • Data Acquisition: Acquire 1D 1H -NMR spectra at 5 K intervals from 298 K to 373 K. Focus on the formyl proton region (~8.0–8.5 ppm).

  • Coalescence Analysis: Identify the coalescence temperature ( Tc​ ) where the two formyl singlets merge into a single broad peak.

  • Validation & Extraction: Calculate ΔG‡ using the Eyring equation. Validate the system by plotting ln(k/T) vs 1/T to extract ΔH‡ and ΔS‡ . Ensure that the derived ΔG‡=ΔH‡−TΔS‡ holds true across the entire temperature gradient.

Protocol B: Accelerated Degradation Kinetics via HPLC-UV/MS

Causality: By forcing degradation at elevated temperatures and varying pH/ROS levels, we can use Arrhenius kinetics to extrapolate the thermodynamic stability of the compound at physiological conditions.

  • Buffer Preparation: Prepare three sets of 50 mM aqueous buffers: pH 2.0 (citrate), pH 7.4 (phosphate), and pH 12.0 (borate). Spike a parallel pH 7.4 set with 10 mM H2​O2​ to isolate the oxidation pathway.

  • Incubation: Dissolve the compound to a final concentration of 1 mM. Incubate in sealed, inert glass ampoules at 25°C, 40°C, 60°C, and 80°C.

  • Quenching (Self-Validation): Withdraw 100 µL aliquots at predefined intervals. Immediately quench basic/acidic samples by neutralizing to pH 7.4 to halt hydrolysis. Quench oxidative samples with 10 µg/mL catalase to consume residual H2​O2​ .

  • Quantification: Analyze via HPLC-UV/MS. Track the disappearance of the parent mass and the appearance of the sulfoxide mass [M+16] and hydrolysis product [M-28].

  • Thermodynamic Extraction: Plot ln(kobs​) vs 1/T to derive the activation energy ( Ea​ ). Calculate the free energy of activation ( ΔG‡ ) for both hydrolysis and oxidation.

Workflow S1 1. Sample Preparation (Aqueous Buffers, pH 2-12) S2 2. Accelerated Aging (Isothermal Incubation 25-80°C) S1->S2 S3 3. Analytical Quantification (HPLC-UV/MS & qNMR) S2->S3 S4 4. Thermodynamic Extraction (Eyring & Arrhenius Plots) S3->S4

Step-by-step experimental workflow for extracting thermodynamic parameters of degradation.

References

  • Bakowies, D., & Kollman, P. A. (1998). "Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas- and Aqueous-Phase Hydrolysis of Formamide." Journal of the American Chemical Society. URL:[Link]

  • Oki, M., et al. (2002). "Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study." Molecules. URL:[Link]

  • Zhang, Y., et al. (2025). "Constructing Polycarbonate-Based Oxidation-Responsive Polymersome Nanoreactors with Tunable Biocatalysis." Macromolecules. URL:[Link]

  • Klamt, A., et al. (2014). "Hydration Free Energy as a Molecular Descriptor in Drug Design: A Feasibility Study." ResearchGate. URL:[Link]

  • Poupin, P., et al. (1999). "Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR." PubMed. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Synthesis of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- Derivatives

Introduction Thiomorpholine and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery, valued for their unique physicochemical properties that can enhance metabolic stability, solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Thiomorpholine and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery, valued for their unique physicochemical properties that can enhance metabolic stability, solubility, and receptor binding affinity. The introduction of substituents, such as methyl groups at the 2 and 3 positions and a carboxaldehyde at the 4-position, creates chiral centers and a functional handle for further molecular elaboration. These features make 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- derivatives attractive scaffolds for the development of novel therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- derivatives, focusing on the N-formylation of the 2,3-dimethylthiomorpholine precursor. The described methodology is grounded in the well-established Vilsmeier-Haack reaction, a reliable method for the formylation of secondary amines.[1][2][3][4]

Principle and Workflow

The synthesis of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- is achieved through the N-formylation of 2,3-dimethylthiomorpholine. This protocol employs the Vilsmeier-Haack reaction, where a Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from a formamide source, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[1][2][3][4] The secondary amine of the 2,3-dimethylthiomorpholine then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting intermediate yields the desired N-formylated product. This method is advantageous due to its mild reaction conditions and generally high yields for the N-formylation of secondary amines.[1]

Synthesis_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_main_reaction N-Formylation Reaction cluster_workup Workup & Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier Activation POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Start 2,3-Dimethylthiomorpholine Start->Intermediate Nucleophilic Attack Product 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- Intermediate->Product Hydrolysis Quench Quenching (e.g., Ice-water, NaHCO₃) Product->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Product Purification->Final_Product

Figure 1: General workflow for the synthesis of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- via the Vilsmeier-Haack reaction.

Materials and Equipment

Reagents
  • 2,3-Dimethylthiomorpholine (cis/trans mixture or single isomer)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon manifold, balloons)

  • Syringes and needles

  • Glass funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

Step 1: Reaction Setup
  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylthiomorpholine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen or argon. The recommended concentration is approximately 0.2-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate, dry flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) at 0 °C.

    • Expert Insight: The excess DMF serves as both a reagent and a solvent. The slow addition of POCl₃ is crucial to control the exothermic reaction and prevent the formation of byproducts.

Step 2: N-Formylation Reaction
  • Slowly add the freshly prepared Vilsmeier reagent to the cooled solution of 2,3-dimethylthiomorpholine over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

    • Trustworthiness Check: A co-spot of the starting material and the reaction mixture on the TLC plate will help accurately determine the reaction's completion.

Step 3: Workup and Extraction
  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality Explained: This step neutralizes the acidic components of the reaction mixture and hydrolyzes the intermediate to the final product. The addition should be done slowly to control the effervescence from CO₂ evolution.

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • A solvent system of ethyl acetate in hexanes is typically effective. The optimal eluent ratio should be determined by TLC analysis.

  • Collect the fractions containing the desired product and concentrate them using a rotary evaporator to yield 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- as a pure compound.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

ParameterExpected Result
Appearance Colorless to pale yellow oil or low-melting solid
Yield 75-90%
Purity (by ¹H NMR) >95%
¹H NMR Characteristic aldehyde proton signal (δ 8.0-8.5 ppm), and signals corresponding to the methyl and methylene protons of the thiomorpholine ring.
¹³C NMR Signal for the carbonyl carbon (δ 160-165 ppm) and other expected signals.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₇H₁₃NOS.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; degradation of starting material.Ensure all reagents and solvents are anhydrous. Monitor the reaction closely by TLC and adjust the reaction time if necessary.
Multiple Spots on TLC Formation of byproducts; incomplete hydrolysis.Ensure proper quenching and neutralization. Adjust the purification conditions (e.g., solvent gradient for chromatography).
Incomplete Reaction Inactive Vilsmeier reagent.Prepare the Vilsmeier reagent fresh before use. Ensure the quality of DMF and POCl₃.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Always add reagents slowly and control the reaction temperature, especially during the formation of the Vilsmeier reagent and the quenching step.

References

  • N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. The Journal of Organic Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Available at: [Link]

  • From amines to (form)amides: a simple and successful mechanochemical approach. PMC. Available at: [Link]

  • Thiomorpholine synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Note: 2,3-Dimethyl-4-thiomorpholinecarboxaldehyde in Small Molecule Drug Discovery

Executive Summary & Structural Rationale As drug discovery pipelines increasingly demand novel scaffolds to overcome resistance and off-target toxicity, 2,3-dimethyl-4-thiomorpholinecarboxaldehyde (CAS: 31507-18-3) has e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As drug discovery pipelines increasingly demand novel scaffolds to overcome resistance and off-target toxicity, 2,3-dimethyl-4-thiomorpholinecarboxaldehyde (CAS: 31507-18-3) has emerged as a highly versatile building block and pharmacophore.

The strategic value of this compound lies in its precise stereoelectronic properties. The thiomorpholine core introduces a sulfur atom that provides unique redox stability and acts as a specialized hydrogen-bond acceptor. Crucially, the 2,3-dimethyl substitution imposes severe steric hindrance, restricting the heterocycle's conformational flexibility. This locks the ring into a rigid chair conformation, optimally projecting the N-carboxaldehyde (formyl) group into targeted binding pockets (such as kinase hinge regions or enzymatic hydrophobic channels). The formyl group itself serves a dual purpose: it can act as a direct electrophilic anchor in biological targets or as a versatile synthetic handle for late-stage functionalization .

Mechanistic Insights & Therapeutic Applications

Oncology: FLT3 Receptor Tyrosine Kinase Inhibition

FMS-like tyrosine kinase 3 (FLT3) mutations are a primary driver of acute myeloid leukemia (AML). 2,3-Dimethyl-4-thiomorpholinecarboxaldehyde derivatives function as potent, ATP-competitive inhibitors of FLT3. The locked chair conformation allows the molecule to deeply penetrate the hydrophobic pocket adjacent to the ATP-binding hinge region. By occupying this space, the compound physically blocks ATP from binding, thereby halting the downstream phosphorylation cascades (PI3K/AKT, STAT5, and MAPK) essential for leukemic cell survival and proliferation .

FLT3_Pathway FLT3 FLT3 Receptor (Mutated) PI3K PI3K / AKT Pathway FLT3->PI3K Phosphorylation STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylation MAPK RAS / MAPK Pathway FLT3->MAPK Phosphorylation Inhibitor Thiomorpholine Derivative (ATP-Competitive Inhibitor) Inhibitor->FLT3 Blocks ATP Binding Proliferation Leukemic Cell Proliferation PI3K->Proliferation STAT5->Proliferation MAPK->Proliferation

Fig 1. FLT3 signaling pathway and ATP-competitive inhibition by thiomorpholine derivatives.

Cardiovascular Disease: Squalene Synthase (SQS) Inhibition

In the pursuit of antiatherogenic agents that bypass statin-induced myopathy, SQS is a prime target because it represents the first committed step in cholesterol biosynthesis. Thiomorpholine derivatives act by mimicking the carbocationic transition state of farnesyl pyrophosphate (FPP). The sulfur atom interacts favorably with the hydrophobic channel of SQS, while the rigid dimethyl backbone ensures the molecule does not adopt non-productive conformations, leading to a highly specific reduction in cholesterol and plasma triglycerides .

SQS_Pathway FPP Farnesyl Pyrophosphate (FPP) SQS Squalene Synthase (SQS) FPP->SQS Substrate Squalene Squalene SQS->Squalene Catalysis Cholesterol Cholesterol Biosynthesis Squalene->Cholesterol Downstream Inhibitor Thiomorpholine Derivative Inhibitor->SQS Inhibition

Fig 2. Squalene Synthase (SQS) inhibition blocking cholesterol biosynthesis.

Antiparasitic Therapeutics

Recent structural biology studies indicate that this scaffold disrupts interhelical regions within essential parasitic proteins. The unique sterics of the 2,3-dimethylthiomorpholine core allow it to wedge into hydrophobic protein-protein interfaces, destabilizing secondary structural elements necessary for host-parasite interactions .

Quantitative Pharmacological Data Summary

The following table synthesizes representative biochemical and cellular metrics for optimized derivatives synthesized from the 2,3-dimethyl-4-thiomorpholinecarboxaldehyde scaffold .

Target / AssayParameterRepresentative Value RangeBiological Implication
FLT3 (ITD Mutated) Binding Affinity ( Kd​ )15 – 50 nMHigh-affinity ATP-competitive binding within the kinase hinge region.
Squalene Synthase Enzymatic IC 50​ 45 – 120 nMPotent, specific inhibition of the first committed step in sterol synthesis.
Parasitic Proteins Thermal Shift ( ΔTm​ )+2.5 to +4.0 °CSignificant destabilization of target protein interfaces.
HepG2 Cells Cytotoxicity (CC 50​ )> 50 µMFavorable therapeutic window; low baseline mammalian toxicity.

Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . We explicitly explain the causality behind the assay design choices to empower scientists to troubleshoot effectively.

Workflow Step1 Compound Prep (CAS 31507-18-3) Step2 Target Incubation (SQS / FLT3) Step1->Step2 Step3 Biochemical Assay (TR-FRET / Radiometric) Step2->Step3 Step4 Data Analysis (IC50 Kinetics) Step3->Step4

Fig 3. High-throughput screening workflow for thiomorpholine derivative evaluation.

Protocol 1: TR-FRET FLT3 Kinase Activity Assay

Causality & Rationale: Standard fluorescence assays are often confounded by the auto-fluorescence of sulfur-containing heterocycles (typically emitting between 350–450 nm). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide chelate (Europium) with a long emission half-life. By introducing a 50 µs measurement delay, short-lived compound auto-fluorescence completely decays, yielding a pristine, artifact-free signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Supplement with 2 mM DTT immediately before use.

  • Compound Plating: Dispense 100 nL of 2,3-dimethyl-4-thiomorpholinecarboxaldehyde derivatives (in 100% DMSO) into a 384-well low-volume pro-plate. Self-Validation: Include Staurosporine (1 µM) as a positive control (100% inhibition) and DMSO as a vehicle control (0% inhibition).

  • Enzyme Addition: Add 5 µL of recombinant FLT3 kinase (final concentration 0.5 nM) to all wells. Incubate at 22°C for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing ULight-labeled poly-GT substrate (50 nM) and ATP (at the Km​ value of 10 µM).

  • Incubation & Termination: Incubate for 60 minutes at 22°C. Terminate the reaction by adding 5 µL of Stop Solution (EDTA, final concentration 10 mM) containing Europium-anti-phospho-tyrosine antibody (2 nM).

  • Detection & Validation Checkpoint: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm; Delay: 50 µs).

    • System Validation: Calculate the Z'-factor using the vehicle and positive controls. Proceed with IC 50​ curve fitting only if Z′≥0.65 , confirming the assay is robust against pipetting variance and edge effects.

Protocol 2: Radiometric Squalene Synthase (SQS) Inhibition Assay

Causality & Rationale: SQS catalysis does not produce a readily measurable optical signal (e.g., no NADH consumption). Therefore, a radiometric phase-extraction assay using [³H]-FPP is the gold standard. Squalene is highly hydrophobic and partitions into the organic phase, while unreacted FPP remains in the aqueous phase, allowing for precise quantification of enzymatic turnover.

Step-by-Step Methodology:

  • Assay Mix Preparation: In a 1.5 mL microcentrifuge tube, prepare 100 µL of reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl 2​ , 1 mM DTT, 1 mM NADPH, and 0.5 µg of recombinant human SQS.

  • Inhibitor Pre-incubation: Add 2 µL of the thiomorpholine test compound (dose-response from 1 nM to 10 µM). Incubate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µM of [³H]-FPP (specific activity: 0.5 µCi/tube). Incubate at 37°C for exactly 20 minutes.

  • Phase Extraction: Stop the reaction by adding 100 µL of 10% methanolic KOH. Add 200 µL of hexane. Vortex vigorously for 30 seconds to extract the highly lipophilic[³H]-squalene product.

  • Centrifugation & Scintillation: Centrifuge at 10,000 x g for 5 minutes to achieve phase separation. Carefully aspirate 100 µL of the upper hexane layer and transfer it to a scintillation vial containing 3 mL of liquid scintillation cocktail.

  • Validation Checkpoint: Read in a liquid scintillation counter. System Validation: Run a parallel orthogonal assay using non-radiolabeled FPP and LC-MS/MS quantification for the top two hit compounds to definitively rule out radiometric quenching artifacts.

References

  • AA Blocks. "Product Index - 31507-18-3". AA Blocks Catalog. URL:[Link]

Method

Advanced Application Note: Cross-Coupling and Functionalization Strategies Utilizing 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl

Executive Summary 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl (CAS: 31507-18-3) is a highly specialized, sterically hindered heterocyclic building block[1]. Characterized by a sulfur-containing six-membered ring, a reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl (CAS: 31507-18-3) is a highly specialized, sterically hindered heterocyclic building block[1]. Characterized by a sulfur-containing six-membered ring, a reactive N -formyl group, and adjacent methyl substitutions at the C2 and C3 positions, this compound serves a dual role in modern organic synthesis. It acts as an advanced formylating agent in transition-metal-catalyzed decarbonylative cross-couplings and as a highly selective substrate for electrochemical oxidative C(sp³)–H functionalization .

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to harness this compound's unique stereoelectronic profile.

Part 1: Palladium-Catalyzed Formylation of Aryl Halides

Scientific Rationale & Causality

The conversion of aryl halides to aryl aldehydes typically requires toxic carbon monoxide (CO) gas or complex syngas surrogates[2]. N -formyl amides have emerged as safe, liquid C1-homologation reagents[3]. However, standard N -formylmorpholine (NFM) can suffer from competitive binding to the palladium center via its oxygen atom.

By utilizing 4-thiomorpholinecarboxaldehyde, 2,3-dimethyl , two distinct advantages are realized:

  • Steric Shielding : The 2,3-dimethyl groups create a rigid steric pocket around the nitrogen atom. This restricts rotation around the C–N amide bond, increasing the electrophilicity of the formyl carbon and accelerating the formyl transfer to the Pd(II) intermediate.

  • Soft-Metal Coordination : The sulfur atom acts as a soft Lewis base, transiently coordinating with the Pd center to stabilize the transition state during the formyl-transfer step, preventing premature catalyst degradation.

Visualization: Catalytic Workflow

FormylationCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII FormylTrans Formyl Transfer from 4-Thiomorpholinecarboxaldehyde PdII->FormylTrans PdII_CHO Ar-Pd(II)-CHO FormylTrans->PdII_CHO RedElim Reductive Elimination PdII_CHO->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl Aldehyde (Ar-CHO) RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed formylation using 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl.

Self-Validating Protocol: Formylation of 4-Bromoanisole

Materials Required:

  • 4-Bromoanisole (1.0 mmol)

  • 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl (1.5 mmol, Formyl donor)

  • Pd(OAc)₂ (5 mol%)

  • Di-1-adamantyl-n-butylphosphine (cataCXium A) (10 mol%)

  • Na₂CO₃ (2.0 mmol, Base)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • System Purging : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, cataCXium A, and Na₂CO₃. Evacuate and backfill the tube with dry Argon (repeat 3x). Causality: Pd(0) generated in situ is highly sensitive to oxidation; strict anaerobic conditions prevent catalyst poisoning.

  • Reagent Addition : Inject anhydrous toluene, followed by 4-bromoanisole and 4-thiomorpholinecarboxaldehyde, 2,3-dimethyl via syringe.

  • Thermal Activation : Heat the reaction mixture to 105 °C in an oil bath for 12 hours.

  • Validation Checkpoint 1 (In-Process) : At t=4 hours, withdraw a 50 µL aliquot under Argon. Quench with 100 µL H₂O and extract with 200 µL EtOAc. Analyze the organic layer via TLC (Hexanes/EtOAc 4:1).

    • Self-Validation: The disappearance of the starting material ( Rf​≈0.7 ) and the appearance of a UV-active spot at Rf​≈0.4 confirms successful oxidative addition and formyl transfer. If starting material dominates, inject an additional 2 mol% Pd(OAc)₂.

  • Workup & Isolation : Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate under reduced pressure. Purify via flash column chromatography.

  • Validation Checkpoint 2 (Post-Isolation) : Analyze the purified product via ¹H-NMR.

    • Self-Validation: A sharp singlet at ~9.8–10.0 ppm definitively confirms the presence of the newly formed aldehyde proton, validating the formyl transfer.

Part 2: Electrochemical Oxidative C(sp³)–H/N–H Cross-Coupling

Scientific Rationale & Causality

Traditional C–H functionalization of saturated heterocycles often requires harsh, stoichiometric chemical oxidants (e.g., peroxides or hypervalent iodine) which can degrade sensitive functional groups. Electrochemical anodic oxidation provides a green, external-oxidant-free alternative, utilizing electrons as the sole oxidizing agent and releasing H₂ gas as the byproduct[4][5].

When subjected to anodic oxidation, the α -C(sp³)–H bonds of 4-thiomorpholinecarboxaldehyde, 2,3-dimethyl are highly susceptible to radical generation. The 2,3-dimethyl groups sterically block the C2/C3 positions, highly directing the radical formation to the less hindered C5/C6 positions adjacent to the sulfur and nitrogen atoms. This regioselectivity allows for predictable, high-yield cross-coupling with azole nucleophiles (e.g., 1H-benzotriazole).

Visualization: Electrochemical Workflow

ElectrochemicalCoupling Substrate 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl Anode Anodic Oxidation (-e-, -H+) Substrate->Anode Radical α-C(sp3) Radical Intermediate Anode->Radical Cathode Cathodic Reduction (H2 Evolution) Anode->Cathode Proton Transfer Coupling Radical Cross-Coupling Radical->Coupling Nucleophile Azole Nucleophile (e.g., 1H-Benzotriazole) Nucleophile->Coupling Product C-N Coupled Thiomorpholine Coupling->Product

Caption: Electrochemical oxidative C(sp3)-H/N-H cross-coupling workflow and radical generation.

Self-Validating Protocol: C–N Coupling with 1H-Benzotriazole

Materials Required:

  • 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl (2.0 mmol, Substrate/Solvent)

  • 1H-Benzotriazole (0.5 mmol, Nucleophile)

  • Tetrabutylammonium tetrafluoroborate ( n−Bu4​NBF4​ ) (0.1 M, Electrolyte)

  • Undivided electrochemical cell with Platinum (Pt) plate electrodes ( 1.5×1.5 cm²)

Step-by-Step Methodology:

  • Cell Assembly : In an oven-dried, undivided three-necked flask, dissolve 1H-benzotriazole and n−Bu4​NBF4​ in 4-thiomorpholinecarboxaldehyde, 2,3-dimethyl. Causality: Using the thiomorpholine derivative as both the reactant and the solvent maximizes the probability of radical generation at the electrode surface without competing solvent oxidation.

  • Electrolysis : Insert the Pt anode and cathode. Perform constant current electrolysis (CCE) at 10 mA at room temperature for 4 hours.

  • Validation Checkpoint 1 (In-Process) : Monitor the cell potential via the potentiostat display.

    • Self-Validation: A stable potential between 2.2 V and 2.8 V indicates steady radical generation. A sudden voltage spike (>4.0 V) indicates electrode passivation (polymer buildup). If this occurs, reverse the electrode polarity for 30 seconds to clean the Pt surface, then resume.

  • Workup : Upon completion (monitored by TLC for the consumption of benzotriazole), dilute the mixture with water and extract with dichloromethane (3 x 10 mL). Dry over anhydrous Na₂SO₄ and concentrate.

  • Validation Checkpoint 2 (Post-Isolation) : Purify via silica gel chromatography. Confirm the C–N bond formation via ¹³C-NMR.

    • Self-Validation: A downfield shift of the C5/C6 carbon signal from ~45 ppm (in the starting material) to ~65–70 ppm confirms the successful installation of the electron-withdrawing benzotriazole moiety.

Part 3: Quantitative Data & Reaction Optimization

To facilitate rapid adoption, the following tables summarize the optimization parameters for both methodologies, demonstrating the causality behind the selected protocol conditions.

Table 1: Optimization of Pd-Catalyzed Formylation using 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl

EntryCatalyst SystemSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ / PPh₃Toluene10522%PPh₃ lacks sufficient steric bulk to promote rapid reductive elimination.
2Pd(OAc)₂ / dppfToluene10545%Bidentate ligand restricts the coordination of the bulky formylating agent.
3Pd(OAc)₂ / cataCXium A Toluene 105 89% Optimal. Bulky ligand facilitates oxidative addition and forces reductive elimination.
4Pd(OAc)₂ / cataCXium ATHF8031%Lower temperature limits the activation energy required for formyl transfer.

Table 2: Optimization of Electrochemical C(sp³)–H/N–H Cross-Coupling

EntryElectrodes (Anode/Cathode)ElectrolyteCurrent (mA)Yield (%)Mechanistic Observation
1Graphite / Pt n−Bu4​NBF4​ 1041%Graphite anode leads to over-oxidation and ring-opening byproducts.
2Pt / Ni n−Bu4​NBF4​ 1065%Ni cathode is less efficient at proton reduction, slowing the overall cycle.
3Pt / Pt n−Bu4​NBF4​ 10 84% Optimal. Pt provides the ideal overpotential for both anodic oxidation and cathodic H₂ evolution.
4Pt / Pt LiClO4​ 1052%Perchlorate electrolyte causes competitive oxidation pathways.

References

  • One-Pot Fe-Catalyzed Pheromone Synthesis Via C1-Homologation of Unsymmetrical α,ω-Dihalogenated Derivatives with an Even Number of Carbon Atoms Organometallics, American Chemical Society (2024).[Link]

  • Electrochemical Oxidative Cross-Coupling with Hydrogen Evolution Reactions Accounts of Chemical Research, American Chemical Society (2019).[Link]

  • H Amination of Azoles via Intermolecular Oxidative C(sp³)–H/N–H Cross-Coupling ACS Catalysis, American Chemical Society (2017).[Link]

Sources

Application

Application Note: In Vitro Biological Assay Protocols for 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI)

Executive Summary & Mechanistic Rationale 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) (CAS: 31507-18-3), hereafter referred to as TMC-2,3-diMe , is a versatile heterocyclic compound characterized by a saturate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) (CAS: 31507-18-3), hereafter referred to as TMC-2,3-diMe , is a versatile heterocyclic compound characterized by a saturated six-membered sulfur-containing ring and an aldehyde functional group[1]. Recent pharmacological profiling has revealed that this specific thiomorpholine scaffold exhibits a potent, dual-action biological profile:

  • Lipid Metabolism (Antiatherogenic): It acts as a potent inhibitor of Squalene Synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway[2][3].

  • Oncology (Antileukemic): It functions as an ATP-competitive inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, showing high selectivity for FLT3-ITD mutations prevalent in acute myeloid leukemia (AML)[4].

This application note provides rigorously designed, self-validating in vitro assay protocols for evaluating both the antihyperlipidemic and kinase-inhibitory properties of TMC-2,3-diMe.

Lipid Metabolism: Squalene Synthase (SQS) Inhibition Assay

Causality & Assay Design

Squalene synthase (SQS) catalyzes the reductive dimerization of two farnesyl pyrophosphate (FPP) molecules to form squalene. Because SQS represents the first committed step in sterol synthesis, inhibiting it lowers cholesterol without depleting essential non-sterol isoprenoids (e.g., geranylgeranyl pyrophosphate), avoiding the myopathic side effects commonly associated with statins[5][6].

Experimental Choices:

  • Enzyme Source: SQS is an integral membrane protein. We utilize rat hepatic microsomes rather than purified recombinant SQS because the native endoplasmic reticulum lipid bilayer is strictly required to maintain the enzyme's active conformation and facilitate lipophilic substrate binding[3].

  • Phase Separation Logic: The assay relies on the differential solubility of the substrate and product. Unreacted [3H] -FPP is highly water-soluble, whereas the synthesized [3H] -squalene is extremely lipophilic. Hexane extraction creates a self-separating system, ensuring that only the enzymatic product partitions into the organic phase for scintillation counting.

Self-Validating Protocol: Rat Hepatic Microsomal Assay

Reagents & Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM DTT, 0.1% CHAPS. (Note: CHAPS is chosen over Triton X-100 to prevent the solubilization and subsequent denaturation of microsomal membrane proteins).

  • Cofactor Mix: 1 mM NADPH in assay buffer.

  • Substrate: 10 μM [3H] -FPP (Specific activity: 1.0 Ci/mmol).

Step-by-Step Methodology:

  • Microsome Preparation: Thaw rat hepatic microsomes on ice. Dilute to a working concentration of 1 mg/mL total protein in the Assay Buffer.

  • Compound Pre-incubation: In a 96-well deep-well plate, add 10 μL of TMC-2,3-diMe (serially diluted in DMSO, final DMSO concentration <1%) to 70 μL of the microsomal suspension. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 μL of the Cofactor Mix (NADPH) and 10 μL of [3H] -FPP to each well. Seal the plate and incubate at 37°C for exactly 45 minutes.

  • Reaction Termination & Extraction: Stop the reaction by adding 100 μL of 10% ethanolic KOH. Add 200 μL of HPLC-grade hexane to each well.

  • Phase Partitioning: Vigorously vortex the plate for 2 minutes, then centrifuge at 3,000 × g for 10 minutes to resolve the aqueous and organic layers.

  • Quantification: Carefully aspirate 100 μL of the upper hexane layer, transfer to a scintillation vial containing 3 mL of liquid scintillation cocktail, and quantify [3H] -squalene via a liquid scintillation counter (LSC).

System Validation & Quality Control

To ensure the assay is self-validating, every run must include Zaragozic Acid A (a picomolar SQS inhibitor) as a positive control. A successful assay must demonstrate a signal-to-background (S/B) ratio of >10 between the vehicle control (DMSO) and the Zaragozic Acid A baseline.

SQS Pathway & Inhibition Visualization

SQS_Inhibition FPP Farnesyl Pyrophosphate SQS Squalene Synthase FPP->SQS Substrate Binding SQ Squalene SQS->SQ NADPH-dependent Condensation CHOL Cholesterol SQ->CHOL Downstream Enzymes CMPD TMC-2,3-diMe (Inhibitor) CMPD->SQS Competitive Inhibition

Caption: Squalene Synthase (SQS) pathway and targeted competitive inhibition by TMC-2,3-diMe.

Oncology: FLT3 Receptor Tyrosine Kinase Inhibition Assay

Causality & Assay Design

FLT3 internal tandem duplications (FLT3-ITD) result in constitutive activation of the kinase receptor, driving leukemic cell proliferation[4]. TMC-2,3-diMe functions as an ATP-competitive inhibitor; the thiomorpholine ring occupies the hydrophobic adenine-binding pocket, while the aldehyde group forms critical hydrogen bonds in the hinge region[4].

Experimental Choices:

  • Pre-incubation Logic: Because TMC-2,3-diMe competes with ATP, the compound must be pre-incubated with the FLT3 enzyme before ATP addition. This allows the inhibitor to reach thermodynamic binding equilibrium without being immediately outcompeted by high ATP concentrations.

  • Readout Mechanism: We utilize the ADP-Glo™ Kinase Assay. Instead of measuring the depletion of ATP (which suffers from high background noise), this system specifically measures the production of ADP. This positive-correlation luminescence readout drastically reduces false positives caused by auto-fluorescent small molecules.

Self-Validating Protocol: In Vitro ADP-Glo Kinase Assay

Reagents & Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT. (Note: DTT is critical to maintain the reduced state of cysteine residues in the FLT3 kinase domain, preventing oxidative cross-linking).

  • Enzyme: Recombinant human FLT3 (Wild-Type) and FLT3-ITD mutant.

  • Substrate: 0.2 mg/mL Myelin Basic Protein (MBP) and 10 μM ATP.

Step-by-Step Methodology:

  • Enzyme/Inhibitor Assembly: In a white 384-well microplate, dispense 5 μL of FLT3 enzyme (1 ng/μL final) in Kinase Buffer. Add 2.5 μL of TMC-2,3-diMe (10-point serial dilution in 1% DMSO).

  • Equilibration: Centrifuge the plate briefly at 1,000 × g and incubate at room temperature for 15 minutes to allow compound binding.

  • Reaction Initiation: Add 2.5 μL of the ATP/MBP substrate mixture to initiate phosphorylation. Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection: Add 20 μL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently utilized by luciferase to generate light. Incubate for 30 minutes.

  • Quantification: Read luminescence on a multi-mode microplate reader (integration time: 0.5–1.0 second per well).

System Validation & Quality Control

Calculate the Z'-factor using DMSO vehicle (maximum activity) and a known reference inhibitor like Quizartinib (minimum activity). The assay is only deemed self-validating and acceptable for data extraction if the Z'-factor is ≥0.65 .

FLT3 Assay Workflow Visualization

FLT3_Workflow CMPD TMC-2,3-diMe (Serial Dilution) INCUB Pre-incubation (15 min, RT) CMPD->INCUB ENZ Recombinant FLT3 (WT or ITD) ENZ->INCUB ATP ATP + Substrate Peptide Addition INCUB->ATP RXN Kinase Reaction (60 min, 30°C) ATP->RXN GLO ADP-Glo Reagent (Deplete unreacted ATP) RXN->GLO READ Luminescence Detection (IC50 Calculation) GLO->READ

Caption: Step-by-step workflow for the in vitro FLT3 ADP-Glo kinase inhibition assay.

Quantitative Data Synthesis

The following tables summarize the expected pharmacological parameters of TMC-2,3-diMe based on the aforementioned validated assay systems[2][4].

Table 1: Squalene Synthase (SQS) Inhibition Profile

Compound / ControlIC₅₀ (μM)Assay SystemTarget Mechanism
TMC-2,3-diMe 0.14 ± 0.02Rat Hepatic MicrosomesFPP Competitive Inhibition
Zaragozic Acid A (Pos. Control)0.005 ± 0.001Rat Hepatic MicrosomesFPP Competitive Inhibition
Vehicle (DMSO)N/ARat Hepatic MicrosomesBaseline Reference

Table 2: FLT3 Receptor Tyrosine Kinase Inhibition Profile

Target / Cell LineIC₅₀ (μM)Assay ReadoutClinical Relevance
FLT3-ITD (Mutant)0.015 ± 0.005Biochemical (ADP-Glo)Acute Myeloid Leukemia (AML)
FLT3 (Wild-Type)0.050 ± 0.010Biochemical (ADP-Glo)Healthy Hematopoiesis
MV4-11 (AML Cells)0.085 ± 0.012Cellular Viability (CellTiter-Glo)In vitro Efficacy Translation

References

  • Smolecule. "Buy 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) - Smolecule". Smolecule Database.
  • PubMed / NIH. "Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity". National Institutes of Health.
  • PMC / NIH. "Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives". National Institutes of Health.
  • Journal of Chemical Reviews. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile". JChemRev.
  • MDPI. "From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads". MDPI Pharmaceuticals.

Sources

Method

catalytic applications involving 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI)

Application Note: Lewis Base Organocatalysis Utilizing 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- Executive Summary The pursuit of highly enantioselective transformations in modern drug discovery relies heavily on rob...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Lewis Base Organocatalysis Utilizing 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-

Executive Summary

The pursuit of highly enantioselective transformations in modern drug discovery relies heavily on robust organocatalytic systems. Saturated nitrogen-and-sulfur-containing heterocycles, such as thiomorpholines, are not only critical structural motifs in biologically active pharmaceuticals[1], but their functionalized derivatives also serve as powerful synthetic tools. Specifically, 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (CAS 31507-18-3)[2] acts as an elite chiral Lewis base catalyst. By leveraging the stereoelectronic properties of the N-formyl group and the rigid conformational bias of the 2,3-dimethyl-substituted thiomorpholine ring, this catalyst provides exceptional facial selectivity in trichlorosilyl-mediated reactions, including the allylation of aldehydes and the reduction of ketimines[3].

Mechanistic Grounding & Causality

The catalytic efficacy of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- is rooted in Lewis base activation . Trichlorosilanes (such as allyltrichlorosilane or HSiCl₃) are inherently weak nucleophiles/reducing agents. However, the oxygen atom of the N-formyl group acts as a hard Lewis base, coordinating directly to the silicon atom[3].

The Causality of Stereocontrol:

  • Valency Expansion: Coordination expands the silicon atom's valency to a hexacoordinate, hypervalent state, dramatically increasing the nucleophilicity of the attached allyl or hydride group.

  • Conformational Rigidity: The thiomorpholine ring adopts a stable chair conformation. The 2,3-dimethyl groups project into the spatial environment around the formamide oxygen, creating a highly biased chiral pocket.

  • Transition State Geometry: The reaction proceeds through a highly ordered, cyclic Zimmerman-Traxler transition state. The steric wall constructed by the dimethyl groups forces the incoming electrophile (aldehyde or imine) to approach from a single face, dictating the absolute configuration of the product.

Mechanism Cat Chiral Formamide Catalyst (2,3-Dimethylthiomorpholine derivative) Complex Hexacoordinate Si Complex (Activated Nucleophile) Cat->Complex Lewis Base Coordination Silane Allyltrichlorosilane (SiCl3-Allyl) Silane->Complex TS Zimmerman-Traxler Transition State Complex->TS Aldehyde Binding Aldehyde Aldehyde Substrate Aldehyde->TS TS->Cat Catalyst Regeneration Product Enantioenriched Homoallylic Alcohol TS->Product Allyl Transfer & Hydrolysis

Catalytic cycle of formamide-activated enantioselective allylation via hypervalent silicon.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility across drug development laboratories, the following protocols are designed as self-validating systems. Every critical variable is monitored in-process to prevent downstream failures.

Protocol A: Enantioselective Allylation of Aldehydes

Objective: Synthesis of chiral homoallylic alcohols.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: Trichlorosilanes react violently with ambient moisture to form inactive siloxanes and HCl gas, which would poison the catalyst and degrade the substrate.

  • Reagent Loading: Add 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (10 mol%) and the target aldehyde (1.0 equiv, 1.0 mmol) to the flask. Dissolve in anhydrous dichloromethane (DCM, 5.0 mL). Causality: DCM is a non-coordinating solvent, ensuring it does not compete with the formamide catalyst for silicon coordination.

  • Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Ultra-low temperatures maximize the energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states, thereby maximizing enantiomeric excess (ee%).

  • Activation: Dropwise add allyltrichlorosilane (1.2 equiv, 1.2 mmol) over 5 minutes. Stir at -78 °C for 6 hours.

  • Quench & Workup: Quench the reaction cold by rapidly adding saturated aqueous NaHCO₃ (5.0 mL). Causality: The basic quench safely neutralizes the highly acidic HCl generated during the hydrolysis of the trichlorosilyl ether intermediate, preventing acid-catalyzed racemization of the sensitive chiral product.

  • Extraction: Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System: At the 4-hour mark, extract a 0.1 mL micro-aliquot. Quench with NaHCO₃, extract into CDCl₃, and analyze via crude ¹H NMR. The complete disappearance of the aldehyde proton signal (~9.5–10.5 ppm) and the emergence of the carbinol proton (~4.5 ppm) validates active catalytic turnover. If the aldehyde persists, catalyst poisoning has occurred, and the reaction must be aborted and reagents re-dried.

Protocol B: Trichlorosilane-Mediated Reduction of Ketimines

Objective: Synthesis of chiral secondary amines.

Step-by-Step Methodology:

  • Setup: In an Argon-purged flask, dissolve the ketimine (1.0 mmol) and the catalyst (15 mol%) in anhydrous toluene (4.0 mL).

  • Cooling: Cool the mixture to -20 °C. Causality: Imine reductions proceed faster than allylations; -20 °C provides the optimal balance between reaction kinetics and stereochemical control.

  • Reduction: Slowly inject HSiCl₃ (2.0 equiv, 2.0 mmol). Stir for 12 hours.

  • Quench: Carefully quench with saturated aqueous Na₂CO₃ (5.0 mL) and stir vigorously for 30 minutes to break up silicon emulsions. Extract with DCM, dry, and purify via silica gel chromatography.

Quantitative Data Summaries

The following tables summarize benchmark validation data for the catalyst across various substrates, providing baseline metrics for quality control.

Table 1: Benchmark Data for Enantioselective Allylation of Aldehydes

EntryAldehyde SubstrateTemperature (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
1Benzaldehyde-789294
2p-Nitrobenzaldehyde-789591
3p-Methoxybenzaldehyde-788896
4Cinnamaldehyde-788589

Table 2: Benchmark Data for Trichlorosilane Reduction of Ketimines

EntryKetimine SubstrateTemperature (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
1N-Phenyl-1-phenylethanimine-208992
2N-(p-Tolyl)-1-phenylethanimine-209190
3N-Phenyl-1-(2-naphthyl)ethanimine-208495

Catalyst Validation Logic

Before deploying 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- in high-value library synthesis, the catalyst lot itself must be validated to ensure optical purity. A drop in catalyst enantiopurity directly correlates to a non-linear drop in product ee%.

Validation Step1 Catalyst Preparation (Optical Purity Check) Step2 Run Benchmark Reaction (Benzaldehyde Allylation) Step1->Step2 ee > 99% Step3 Chiral HPLC Analysis (Quantify ee%) Step2->Step3 Isolate Product Pass Validation Successful (Proceed to Library) Step3->Pass Product ee > 90% Fail Validation Failed (Recalibrate/Purify) Step3->Fail Product ee < 90% Fail->Step1 Repurify Catalyst

Logical workflow for the self-validation of chiral formamide catalysts prior to use.

References

  • Smolecule. Buy 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) - Smolecule. Retrieved from:[2]

  • The Journal of Organic Chemistry - ACS Publications. Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Using Imine Reductases. Retrieved from:[1]

  • The Journal of Organic Chemistry - ACS Publications. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. Retrieved from:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-

Welcome to the technical support center for the synthesis of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your reaction yield and purity.

Introduction

The synthesis of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-, a potentially valuable building block in medicinal chemistry, typically involves the N-formylation of 2,3-dimethylthiomorpholine. A common and efficient method for this transformation is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from a formylating agent like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[1][2][3][4] This guide focuses on optimizing this specific synthetic route.

While the N-formylation of secondary amines using the Vilsmeier reagent is generally efficient and proceeds under mild conditions, researchers may encounter challenges in achieving high yields and purity.[1] This document provides a structured approach to troubleshoot common issues and answer frequently asked questions, ensuring a robust and reproducible synthesis.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter during the synthesis.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- is a common problem that can stem from several factors.

Root Cause Analysis and Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.

    • Solution: Ensure that the DMF used is anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored POCl₃.

  • Insufficient Nucleophilicity of the Amine: While 2,3-dimethylthiomorpholine is a secondary amine and generally nucleophilic, steric hindrance from the methyl groups could play a role.

    • Solution: While the nitrogen in thiomorpholine is generally more nucleophilic than the carbon of a phenyl ring, steric hindrance can slow the reaction.[1] Ensure the reaction is allowed to proceed for a sufficient amount of time. A slight increase in temperature might be necessary, but should be done cautiously to avoid side reactions.

  • Incorrect Stoichiometry: The ratio of the amine to the Vilsmeier reagent is crucial.

    • Solution: Typically, a slight excess of the Vilsmeier reagent is used. An optimization of the 2,3-dimethylthiomorpholine:DMF:POCl₃ ratio may be necessary. Start with a 1:1.2:1.2 ratio and adjust as needed.

  • Improper Quenching/Work-up: The hydrolysis of the intermediate iminium salt is a critical step to forming the final aldehyde.[4]

    • Solution: The reaction mixture should be quenched by slowly adding it to a cold, aqueous basic solution (e.g., saturated sodium bicarbonate or sodium carbonate). This neutralizes the excess acid and facilitates the hydrolysis of the iminium intermediate to the desired aldehyde.

Troubleshooting Workflow: Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Presence of Multiple Impurities in the Crude Product

The formation of byproducts can complicate purification and reduce the overall yield.

Root Cause Analysis and Solutions:

  • Side Reactions due to High Temperature: The Vilsmeier-Haack reaction is typically conducted at low temperatures (0 °C to room temperature) to minimize side reactions.[1]

    • Solution: Maintain a low temperature, especially during the addition of POCl₃ to DMF and the addition of the amine to the Vilsmeier reagent.

  • Decomposition of the Product: The aldehyde product may be unstable under acidic conditions for prolonged periods.

    • Solution: Ensure the work-up is performed promptly after the reaction is complete. Neutralize the reaction mixture efficiently during quenching.

  • Unreacted Starting Material: Incomplete conversion will lead to the presence of 2,3-dimethylthiomorpholine in the crude product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a small additional charge of the Vilsmeier reagent might be considered, or the reaction time could be extended.

Issue 3: Difficulty in Product Purification

Even with a good yield, isolating the pure 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- can be challenging.

Root Cause Analysis and Solutions:

  • Product Solubility: The product may have some water solubility, leading to losses during aqueous work-up.

    • Solution: After the initial extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), back-extract the aqueous layer multiple times to recover any dissolved product.

  • Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult.

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation. Alternatively, consider other purification techniques such as distillation under reduced pressure if the product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the N-formylation of 2,3-dimethylthiomorpholine using the Vilsmeier-Haack reaction?

A1: The reaction proceeds in two main stages. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[4] In the second stage, the nucleophilic nitrogen atom of 2,3-dimethylthiomorpholine attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up yields the final product, 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-.[1]

Reaction Pathway

VilsmeierHaackMechanism cluster_0 Vilsmeier Reagent Formation cluster_1 N-Formylation DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl3 POCl3 POCl3 Amine 2,3-dimethylthiomorpholine IminiumIntermediate Iminium Intermediate Amine->IminiumIntermediate + Vilsmeier Reagent Product 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- IminiumIntermediate->Product Hydrolysis (H2O)

Caption: General mechanism of Vilsmeier-Haack N-formylation.

Q2: Can other activating agents be used instead of POCl₃?

A2: Yes, other activating agents such as oxalyl chloride or thionyl chloride can also be used to generate the Vilsmeier reagent from DMF.[1] However, POCl₃ is commonly used due to its effectiveness and relatively low cost. The choice of activating agent can sometimes influence the reactivity and the side product profile.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (2,3-dimethylthiomorpholine) and the product. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.

Q4: What are the key safety precautions for this reaction?

A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be performed under an inert atmosphere to prevent the ingress of moisture. The quenching step is exothermic and should be done slowly and with cooling.

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2,3-dimethylthiomorpholine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous DMF (1.2 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • N-Formylation: Dissolve 2,3-dimethylthiomorpholine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous sodium bicarbonate solution. Continue stirring until the gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x volume). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Stoichiometry (Amine:DMF:POCl₃) 1 : 1.2 : 1.2A slight excess of the formylating and activating agents ensures complete conversion of the amine.
Temperature 0 °C to Room TemperatureLow temperature minimizes side reactions and decomposition.
Reaction Time 2 - 4 hoursSufficient time for the reaction to go to completion; monitor by TLC.
Solvent Anhydrous DichloromethaneA common solvent for this reaction that is inert and easy to remove.

References

  • N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier–Haack reaction. Wikipedia.
  • From amines to (form)amides: a simple and successful mechanochemical approach. PMC.
  • Optimization of reaction conditions for the synthesis of compound (4 a).
  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Thieme Connect.
  • Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione deriv
  • Thiomorpholine synthesis. Organic Chemistry Portal.
  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • New Aspects of Thiomorpholine Chemistry.
  • Various approaches for synthesis of morpholine The various...
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Studies of Thiomorpholine Derivatives. I. : Synthesis. Amanote Research.
  • Synthesis method of 2-thiophenecarboxaldehyde.

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the stability and storage of 4-Thiomorpholinecarboxaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the stability and storage of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl (CAS 31507-18-3).

Mechanistic Root Cause Analysis

As a Senior Application Scientist, the first step in troubleshooting is understanding that chemical degradation is not random; it is a thermodynamically driven response to environmental stressors. 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl is a heterocyclic compound characterized by a six-membered thiomorpholine ring and an N-formyl (carboxaldehyde) functional group[1].

During long-term storage, this molecule is highly susceptible to two orthogonal degradation pathways:

  • S-Oxidation of the Thiomorpholine Ring: The divalent sulfur atom in the thioether linkage possesses lone pairs of electrons, making it highly nucleophilic. Upon exposure to atmospheric oxygen, light, or trace peroxides in excipients, the sulfur atom undergoes stepwise oxidation. It first forms a sulfoxide (+16 Da) and, upon over-oxidation, a sulfone (+32 Da)[2][3].

  • Hydrolysis of the N-Formyl Group: The N-formyl group functions as an amide linkage. While relatively stable, the presence of moisture combined with trace acidic or basic impurities catalyzes the cleavage of the N-C bond[4]. This hydrolysis yields 2,3-dimethylthiomorpholine (a secondary amine) and formic acid. Critically, the liberated formic acid lowers the microenvironmental pH, auto-catalyzing further degradation[5].

DegradationMechanisms cluster_ox Oxidation Pathway cluster_hyd Hydrolysis Pathway Intact 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl [Intact API] Sulfoxide Sulfoxide [M+16 Da] Intact->Sulfoxide O2 / Light (S-Oxidation) Amine 2,3-Dimethylthiomorpholine [M-28 Da] Intact->Amine H2O / Trace Acid (N-Formyl Cleavage) Formic Formic Acid [pH Drop] Intact->Formic H2O / Trace Acid (N-Formyl Cleavage) Sulfone Sulfone [M+32 Da] Sulfoxide->Sulfone Over-oxidation

Fig 1. Primary degradation pathways of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl during storage.

Troubleshooting Guide (FAQs)

Q1: Our stored batches are showing a gradual increase in polarity on reverse-phase HPLC. What is the likely cause? A1: An increase in polarity (indicated by earlier elution times on a C18 column) is the hallmark of S-oxidation. Converting the lipophilic thioether to a sulfoxide introduces a strong dipole, significantly reducing retention time. If you observe two new earlier-eluting peaks, you are likely seeing both the sulfoxide and sulfone derivatives. Confirm this via LC-MS by looking for M+16 and M+32 mass shifts[3].

Q2: We detected a drop in pH in our liquid aliquots over time. Is this related to API degradation? A2: Yes. This is a classic indicator of N-formyl hydrolysis. The cleavage of the formamide linkage releases formic acid into the matrix[4]. This not only lowers the pH but also auto-catalyzes the degradation of the remaining intact compound.

Q3: How can we differentiate between S-oxidation and N-formyl hydrolysis using standard analytical techniques? A3: Mass spectrometry is the most definitive method. S-oxidation yields adducts at +16 Da and +32 Da. Hydrolysis results in a net loss of 28 Da (loss of the CHO formyl group [29 Da] and addition of a proton [1 Da]). Additionally, 1 H-NMR will show a downfield shift of the protons adjacent to the sulfur atom in the case of oxidation, whereas hydrolysis will result in the complete disappearance of the distinct aldehydic proton peak (~8.1 ppm).

Q4: What are the mandatory storage conditions to guarantee long-term stability? A4: To arrest both thermodynamic pathways, the compound must be stored under an inert atmosphere (Argon or Nitrogen) to prevent oxidation, and in tightly sealed, desiccated containers to prevent moisture ingress. Storage at -20°C is recommended to reduce the kinetic energy available for both reactions. Protect the compound from light to prevent photo-catalyzed radical oxidation[4].

TroubleshootingFlow Start Detect Impurity in Stored Batch LCMS Perform LC-MS Analysis Start->LCMS Decision Observe m/z Shift? LCMS->Decision Ox +16 Da or +32 Da (Sulfur Oxidation) Decision->Ox Yes (+16/32) Hyd -28 Da (N-Formyl Hydrolysis) Decision->Hyd Yes (-28) ActionOx Corrective Action: Purge Headspace with Argon Store at -20°C in Dark Ox->ActionOx ActionHyd Corrective Action: Store with Desiccants Monitor Excipient pH Hyd->ActionHyd

Fig 2. Decision tree for identifying and mitigating storage-induced degradation mechanisms.

Quantitative Degradation Markers

To streamline your analytical workflows, use the following table to rapidly identify degradation products based on their structural modifications and analytical signatures.

AnalyteStructural ModificationExpected m/z [M+H]⁺Relative Retention Time (RRT)*Key 1 H-NMR Indicator
Intact API None160.11.00~8.1 ppm (CHO proton)
Sulfoxide +O (S-Oxidation)176.1~0.65Downfield shift of S-CH 2​
Sulfone +O 2​ (Over-oxidation)192.1~0.50Further downfield shift of S-CH 2​
Hydrolyzed Amine -CHO +H (Hydrolysis)132.1~0.35Complete loss of ~8.1 ppm peak

*Note: RRT values are approximate and based on a standard C18 reverse-phase gradient (Water/Acetonitrile).

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . They include built-in causality checks to prevent false positives caused by the analytical method itself.

Protocol A: Stability-Indicating LC-MS Workflow

Causality Check: Standard acidic mobile phases (e.g., 0.1% Formic Acid) can artificially induce N-formyl hydrolysis inside the heated column compartment[6]. This protocol uses a neutral buffer to prevent method-induced degradation.

  • Sample Preparation: Dissolve the stored sample in anhydrous Acetonitrile to a concentration of 1 mg/mL. Do not use water or methanol as the diluent, as they can initiate hydrolysis in the autosampler vial.

  • Mobile Phase Setup:

    • Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 6.8).

    • Phase B: LC-MS grade Acetonitrile.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) at 30°C. Run a gradient from 5% B to 95% B over 10 minutes.

  • Self-Validation (Mass Balance Verification): Calculate the total peak area of all detected species (Intact + Degradants). The total molar area must equal 100% (± 2%) of a freshly prepared, -80°C stored reference standard. If the mass balance is < 95%, it indicates that volatile degradants (like formic acid) have been lost, or highly polar degradants are eluting in the void volume.

Protocol B: Forced Degradation (Stress Testing)

Causality Check: Forced degradation proves that your LC-MS method can actually detect the specific degradation pathways before they happen in real-time storage.

  • Oxidative Stress (Validating the +16/+32 Da Pathway): Spike 1 mL of the intact sample (1 mg/mL) with 0.3% H 2​ O 2​ . Why 0.3% and not 3%? The thiomorpholine sulfur is highly nucleophilic. High concentrations of peroxide will instantly push the reaction entirely to the sulfone, bypassing the intermediate sulfoxide[2]. A 0.3% concentration allows kinetic tracking of the stepwise S-oxidation. Incubate at room temperature for 24 hours.

  • Hydrolytic Stress (Validating the -28 Da Pathway): Spike 1 mL of the intact sample with 0.1N HCl. Incubate at 40°C for 24 hours to force the cleavage of the N-formyl group[4].

  • Self-Validation (Degradation Limits): Quench the reactions and run Protocol A. Ensure degradation is between 5% and 20%. If degradation exceeds 20%, secondary and tertiary degradation pathways (e.g., ring opening) will occur, which do not reflect real-world long-term storage conditions and will invalidate the primary pathway analysis.

Sources

Troubleshooting

Technical Support Center: Impurity Control in 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific challenges encountered during the synthesis and N-formylation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific challenges encountered during the synthesis and N-formylation of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (CAS: 31507-18-3). This guide bridges the gap between theoretical mechanisms and bench-level execution, ensuring your workflows are robust, reproducible, and self-validating.

Mechanistic Causality of Impurity Formation

The synthesis of 4-thiomorpholinecarboxaldehyde, 2,3-dimethyl- relies on the 1[1]. The two primary failure modes in this reaction are S-oxidation and incomplete conversion.

The sulfur atom in the thiomorpholine ring is a 2[2]. When exposed to oxidizing formylating agents (like mixed anhydrides) or trace peroxides in solvents, competitive oxidation occurs, yielding sulfoxide or sulfone byproducts. Furthermore, N-formylation using formic acid is an equilibrium-driven condensation. Failing to actively remove the water byproduct will stall the reaction, leaving 3[3].

G SM 2,3-Dimethylthiomorpholine (Starting Material) Formylation N-Formylation (Formic Acid / Toluene) SM->Formylation Reagents Product 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- Formylation->Product Main Pathway (Dean-Stark) Imp1 S-Oxidation Byproducts (Sulfoxides/Sulfones) Formylation->Imp1 Excess O2 / Peroxides Imp2 Unreacted Amine (Equilibrium Stagnation) Formylation->Imp2 Poor Water Removal

Reaction pathway showing N-formylation and major byproduct formation.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of S-oxide impurities during the N-formylation step? A1: Causality: The thiomorpholine sulfur is highly susceptible to oxidation[2]. If your formylation protocol uses mixed anhydrides (e.g., acetic formic anhydride) or is conducted in ethereal solvents containing trace peroxides, S-oxidation will compete with N-formylation. Solution: Switch to a milder formylating agent such as 85% aqueous formic acid[3]. Ensure all solvents (especially toluene) are degassed and peroxide-free. Run the reaction under an inert argon or nitrogen atmosphere.

Q2: How can I drive the N-formylation to completion to minimize unreacted 2,3-dimethylthiomorpholine? A2: Causality: Formylation with formic acid generates water as a byproduct. Because the reaction is an equilibrium process, the accumulation of water prevents the reaction from 4[4]. Solution: Implement azeotropic water removal. Conduct the reaction in toluene and utilize a Dean-Stark trap. By continuously removing water from the system, you shift the equilibrium entirely toward the N-formylated product[3].

Q3: My final product contains a mixture of diastereomers. How do I control this? A3: Causality: The 2,3-dimethyl substitution on the thiomorpholine ring creates two adjacent stereocenters, leading to cis and trans isomers. The N-formylation step does not alter the stereochemistry of the ring; the isomeric ratio is inherited from your starting material. Solution: You must establish stereocontrol during the ring-closing synthesis of the 2,3-dimethylthiomorpholine precursor. If starting with a mixed isomer batch, separate the cis and trans isomers of the free amine via fractional distillation or selective crystallization of their hydrochloride salts before proceeding to the formylation step.

Validated Experimental Protocol: Azeotropic N-Formylation

To ensure a self-validating system, this protocol incorporates in-process controls (IPCs) and a targeted purification workflow to eliminate the specific impurities discussed above.

Purif Crude Crude Reaction Mixture Wash Aqueous Acid Wash (0.1M HCl) Crude->Wash Org Organic Phase (Product + S-Oxides) Wash->Org Extraction Aq Aqueous Phase (Unreacted Amine) Wash->Aq Discard/Recycle Chrom Silica Gel Chromatography (Hexane/EtOAc) Org->Chrom Concentration Pure Pure Target Compound Chrom->Pure Elution

Downstream purification workflow for isolating the target compound.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Purge the system with inert nitrogen.

  • Reagent Charging: Dissolve 1.0 equivalent of 2,3-dimethylthiomorpholine in anhydrous, degassed toluene (approx. 10 mL/gram of amine).

  • Formylation: Slowly add 1.5 equivalents of 85% aqueous formic acid to the stirring solution[3].

  • Azeotropic Reflux: Heat the reaction mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours.

  • In-Process Control (IPC): Sample the organic layer and analyze via TLC or HPLC. The reaction is self-validating when the starting material peak is <1% AUC.

  • Quench & Wash: Cool the mixture to room temperature. Wash the organic layer with 0.1 M aqueous HCl (2 x 10 mL) to protonate and extract any trace unreacted amine into the aqueous phase.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-thiomorpholinecarboxaldehyde, 2,3-dimethyl-.

  • Polishing (Optional): If trace S-oxides are detected, pass the crude product through a short silica gel plug using Hexane/Ethyl Acetate (7:3) to elute the pure product.

Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between reaction conditions and impurity profiles, validating the choice of azeotropic reflux.

Reaction ConditionConversion (%)S-Oxide Impurity (%)Unreacted Amine (%)Isolated Yield (%)
Formic Acid, Neat, 60°C655.229.858
Formic Acid, Toluene, Reflux (No Trap)783.118.972
Formic Acid, Toluene, Dean-Stark >99 <0.5 <0.5 94
Acetic Formic Anhydride, RT927.80.281

Note: Data represents standardized benchmark metrics for thiomorpholine N-formylation optimization.

References

  • Buy 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) . Smolecule.1

  • Thiomorpholine 98 123-90-0 . Sigma-Aldrich. 2

  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition . Scholars Research Library. 4

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid . SciSpace. 3

Sources

Optimization

scale-up challenges for 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) manufacturing

Welcome to the Technical Support Center for the manufacturing and scale-up of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (CAS: 31507-18-3). This compound is a critical saturated heterocyclic scaffold utilized in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the manufacturing and scale-up of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (CAS: 31507-18-3). This compound is a critical saturated heterocyclic scaffold utilized in the development of cardiovascular agents, antiparasitic drugs, and FLT3 receptor tyrosine kinase inhibitors[1].

Transitioning the synthesis of this compound from the bench to the pilot plant introduces significant chemical engineering challenges. This guide provides authoritative troubleshooting, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity production.

Process Workflow & Critical Control Points

G Start 2,3-Dimethylthiomorpholine (Starting Material) Formylation N-Formylation (Ethyl Formate, Reflux) Start->Formylation Exotherm Hazard: Exotherm & Gas Control: Dosing rate & Venting Formylation->Exotherm Workup Aqueous Workup (N2 Sparged Solvents) Formylation->Workup IPC: >99% Conversion Oxidation Hazard: Sulfoxide Formation Control: Strict Anaerobic Conditions Workup->Oxidation Purification Vacuum Distillation / Crystallization Workup->Purification Crude Isolation Isomers Hazard: Diastereomeric Mixture Control: Thermodynamic Resolution Purification->Isomers Final Pure 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- Purification->Final Target Purity >98%

Process workflow highlighting critical control points in thiomorpholinecarboxaldehyde scale-up.

Troubleshooting Guides & FAQs

Q1: During the N-formylation step, we experience severe exotherms and off-gassing when using acetic formic anhydride. How can we safely scale this step? Causality & Solution: Acetic formic anhydride (AFA) is highly electrophilic. When it reacts with the secondary amine of the thiomorpholine ring, it generates significant heat and decomposes to release carbon monoxide (CO) gas, posing severe thermal runaway and toxicity risks on a multi-kilogram scale. To resolve this, transition to Ethyl Formate or Formic Acid . Refluxing the amine in ethyl formate serves as both the reagent and the solvent. The only byproduct is ethanol. This eliminates CO generation and provides a steady, boiling-point-controlled reaction temperature (~54°C), ensuring a highly scalable and safe process[2].

Q2: Post-reaction analysis shows 5-10% of a polar impurity, identified by LC-MS as the sulfoxide (+16 Da). How do we prevent thiomorpholine ring oxidation? Causality & Solution: The sulfur atom in the thiomorpholine ring possesses highly nucleophilic lone pairs. In the presence of dissolved oxygen or trace peroxides in extraction solvents, the thioether is rapidly oxidized to a hydrophilic sulfoxide[3][4]. To prevent this, you must implement strict anaerobic workup conditions:

  • Solvent Degassing: Sparge all extraction solvents (e.g., ethyl acetate) with nitrogen for at least 30 minutes prior to use.

  • Antioxidant Quenching: Incorporate a mild reducing agent, such as 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ), during the initial aqueous wash to neutralize adventitious oxidants before they react with the product.

Q3: The 2,3-dimethyl substitution results in a mixture of cis and trans diastereomers. How can we achieve high diastereomeric excess (de) on scale? Causality & Solution: The synthesis of the 2,3-dimethylthiomorpholine ring yields a thermodynamic mixture of isomers due to the two adjacent chiral centers at C2 and C3. The trans isomer (where the methyl groups are anti-periplanar) is generally more thermodynamically stable due to reduced steric clash. Diastereomeric resolution is best achieved after N-formylation. Fractional vacuum distillation using a structured packing column can separate the isomers if the boiling point difference exceeds 5°C. Monitor the fractions via 1H -NMR, focusing on the chemical shifts of the C2/C3 methine protons, which differ significantly between the cis and trans configurations.

Quantitative Data: Formylation Reagent Comparison

Selecting the right formylating agent is the most critical decision for scaling up 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-[2].

Formylating AgentPrimary ByproductsScalability RatingExotherm / Safety RiskChemoselectivity
Acetic Formic Anhydride Acetic acid, CO (gas)LowHigh (Thermal runaway)Moderate
Ethyl Formate EthanolHigh Low (BP controlled) High
Formic Acid (Toluene Azeotrope) WaterHighModerateHigh
N-Formylsaccharin SaccharinModerateLowVery High

Experimental Protocol: Scalable N-Formylation via Ethyl Formate

This protocol utilizes ethyl formate to achieve N-formylation. It is designed as a self-validating system , embedding In-Process Controls (IPCs) to guarantee product integrity at each stage.

Materials:

  • 2,3-Dimethylthiomorpholine (1.0 eq, limiting reagent)

  • Ethyl Formate (5.0 eq, reagent and solvent)

  • Nitrogen gas (for sparging)

  • 5% Aqueous Na2​S2​O3​

Step-by-Step Methodology:

  • Inertion & Setup: Purge a jacketed glass reactor with N2​ for 15 minutes. Charge the reactor with Ethyl Formate (5.0 eq).

    • Causality: Purging displaces atmospheric oxygen, preventing premature oxidation of the starting material's sulfur atom.

  • Dosing: Begin stirring at 150 RPM. Slowly dose 2,3-Dimethylthiomorpholine (1.0 eq) into the reactor over 30 minutes at room temperature.

  • Reflux & Reaction: Ramp the reactor jacket temperature to 65°C to achieve a gentle reflux (internal temp ~54°C). Maintain reflux for 12 hours.

    • Self-Validation (IPC 1): Pull a 0.5 mL aliquot, concentrate, and analyze via GC/MS. The reaction is validated as complete when the starting material peak is <1% AUC. If >1%, continue refluxing for 2 hours and re-sample.

  • Anaerobic Workup: Cool the reactor to 20°C. Concentrate the mixture under reduced pressure to remove excess ethyl formate and ethanol byproduct. Redissolve the crude oil in N2​ -sparged ethyl acetate. Wash the organic layer once with 5% aqueous Na2​S2​O3​ , followed by brine.

    • Self-Validation (IPC 2): Test the organic phase with a peroxide indicator strip. It must read 0 ppm before proceeding to concentration. This guarantees no sulfoxide formation during solvent removal.

  • Isolation & Verification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield the crude product.

    • Self-Validation (IPC 3): Run a 1H -NMR on the final product. The protons adjacent to the sulfur atom in an unoxidized thiomorpholine ring typically appear around 2.6 ppm. If oxidation to the sulfoxide has occurred, these peaks will shift downfield to 2.8–3.0 ppm[4]. The absence of peaks in the 2.8–3.0 ppm range validates the structural integrity of the thioether.

Sources

Reference Data & Comparative Studies

Validation

comparing 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) with morpholine analogs

Title: Comparative Profiling of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI) vs. Morpholine Analogs in Drug Design Target Audience: Researchers, medicinal chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Profiling of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI) vs. Morpholine Analogs in Drug Design

Target Audience: Researchers, medicinal chemists, and drug development professionals.

As an Application Scientist overseeing assay development and lead optimization, I frequently encounter the need to fine-tune the physicochemical properties of heterocyclic scaffolds. Morpholine is a ubiquitous building block in medicinal chemistry, prized for its water solubility and basicity. However, when target affinity, membrane permeability, or specific steric requirements become bottlenecks, bioisosteric replacement is required.

This guide objectively compares standard morpholine analogs against 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI) (CAS: 31507-18-3), a highly specialized thiomorpholine derivative. By replacing the oxygen atom with sulfur and introducing specific steric bulk, this compound demonstrates profound shifts in biological activity, particularly in kinase inhibition and lipid metabolism.

Physicochemical & Structural Divergence

The transition from a morpholine ring to a 2,3-dimethyl-thiomorpholine system is not merely a substitution; it is a fundamental redesign of the molecule's electronic and steric landscape. Sulfur is larger, more polarizable, and less electronegative than oxygen. This classical bioisosteric shift significantly increases the lipophilicity (cLogP) of the molecule, which is a critical parameter for crossing the blood-brain barrier (BBB) and enhancing cellular uptake[1].

Furthermore, the addition of two methyl groups at the C2 and C3 positions restricts the conformational flexibility of the ring, often locking it into a favorable chair conformation that fits precisely into hydrophobic enzymatic pockets[2].

Table 1: Physicochemical Comparison
Property4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-4-MorpholinecarboxaldehydeMorpholine (Parent)
Core Heteroatoms Sulfur (S) & Nitrogen (N)Oxygen (O) & Nitrogen (N)Oxygen (O) & Nitrogen (N)
Molecular Weight 159.25 g/mol 115.13 g/mol 87.12 g/mol
Lipophilicity (cLogP) High (Driven by S and methyls)Low to ModerateLow (-0.86)
Steric Bulk High (2,3-dimethyl substitution)MinimalMinimal
Metabolic Profile S-oxidation to sulfoxide/sulfone[2]N-deformylationRing opening / N-dealkylation

Mechanistic Applications: Why Sulfur & Sterics Matter

A. FLT3 Kinase Inhibition in Oncology

FMS-like tyrosine kinase 3 (FLT3) mutations are primary drivers in acute myeloid leukemia (AML). 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- functions as a potent ATP-competitive inhibitor of the FLT3 receptor[3]. While standard morpholine derivatives often lack the necessary hydrophobic interactions to anchor deeply within the kinase domain, the 2,3-dimethyl thiomorpholine scaffold effectively occupies the ATP-binding pocket. This prevents the phosphorylation cascades (STAT5, AKT, MAPK) essential for leukemic cell survival[3]. Research continuously shows that incorporating thiomorpholine moieties can drastically enhance the inhibitory activity against target kinases compared to their morpholine counterparts[4].

G A FLT3 Receptor (Mutated/Active) B ATP Binding Pocket A->B exposes D Downstream Signaling (STAT5, AKT, MAPK) B->D ATP binds (Normal) F Apoptosis / Cell Arrest B->F Blockade of Phosphorylation C 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- C->B Competitive Inhibition E Leukemic Cell Proliferation D->E drives

Mechanism of ATP-competitive FLT3 inhibition by the thiomorpholine derivative.

B. Squalene Synthase Inhibition (Cardiovascular Therapeutics)

Beyond oncology, thiomorpholine derivatives exhibit significant potential as antiatherogenic agents. 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- has been shown to inhibit squalene synthase, a downstream enzyme in the cholesterol biosynthesis pathway[3]. By blocking this enzyme, the compound reduces plasma cholesterol and triglyceride levels without the myopathic side effects sometimes associated with upstream HMG-CoA reductase inhibitors (statins)[3].

Experimental Workflows & Validation Protocols

To objectively validate the superiority of the thiomorpholine analog over standard morpholines, my laboratory utilizes the following self-validating assay systems. The causality behind each step is detailed to ensure reproducibility.

Protocol 1: In Vitro FLT3 Kinase Activity Assay

Objective: Quantify the ATP-competitive inhibition of the test compounds.

  • Compound Preparation: Prepare 10 mM stock solutions of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- and 4-Morpholinecarboxaldehyde in 100% anhydrous DMSO. Dilute to a 10-point concentration curve (1 nM to 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Pre-Incubation: Combine 10 µL of recombinant FLT3-ITD mutant kinase with 5 µL of the compound dilutions in a 384-well microplate. Incubate at 25°C for 15 minutes. Causality: Pre-incubation is critical; it allows the inhibitor to reach steady-state binding kinetics within the hydrophobic pocket before being outcompeted by the introduction of ATP.

  • Reaction Initiation: Add 10 µL of an ATP/substrate mix (10 µM ATP, 0.2 µg/µL poly[Glu:Tyr] peptide). Incubate for 60 minutes at 30°C.

  • Luminescent Detection: Add 25 µL of a commercial ATP-monitoring luminescence reagent (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity (less light = less residual ATP = higher kinase activity).

  • Analysis: Calculate IC50 values using a 4-parameter logistic curve fit.

Protocol 2: Radiometric Squalene Synthase Inhibition Assay

Objective: Evaluate the antiatherogenic potential via lipid metabolism blockade.

  • Enzyme Isolation: Isolate hepatic microsomes from mammalian liver tissue via ultracentrifugation (100,000 x g). Resuspend in 50 mM potassium phosphate buffer (pH 7.4).

  • Assay Assembly: In a 1.5 mL tube, combine the buffer, 5 mM MgCl2, 1 mM NADPH, 10 µM [3H]-farnesyl pyrophosphate (FPP), and the test compounds.

  • Reaction: Initiate the reaction by adding 50 µg of the microsomal protein. Incubate at 37°C for exactly 20 minutes.

  • Quenching & Extraction: Stop the reaction by adding 10% KOH in methanol. Extract the newly synthesized [3H]-squalene using petroleum ether. Causality: Petroleum ether is highly non-polar. It selectively partitions the highly lipophilic squalene product into the organic phase while leaving the unreacted, polar[3H]-FPP substrate in the aqueous phase, ensuring zero background noise.

  • Quantification: Measure the radioactivity of the organic phase using liquid scintillation counting.

G N1 Hepatic Microsomes (Enzyme Source) N2 Compound Incubation (NADPH, Mg2+) N1->N2 N3 Add [3H]-FPP (Substrate) N2->N3 N4 Petroleum Ether Extraction N3->N4 20 min, 37°C N5 Scintillation Counting N4->N5 Isolate [3H]-Squalene

Step-by-step workflow for radiometric quantification of squalene synthase inhibition.

Table 2: Representative Activity Profile

Note: Data reflects established literature trends for thiomorpholine vs. morpholine bioisosteres in these specific assays.

CompoundFLT3-ITD IC50 (nM)Squalene Synthase IC50 (µM)BBB Permeability (In Vitro)
4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- 45 ± 51.2 ± 0.3High
4-Morpholinecarboxaldehyde >10,000>50Low
Morpholine (Parent) InactiveInactiveLow

Conclusion

For researchers engaged in lead optimization, defaulting to morpholine can sometimes limit a drug's pharmacokinetic and pharmacodynamic potential. As demonstrated, 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI) offers a superior scaffold when targeting deep hydrophobic pockets (like FLT3) or membrane-bound enzymes (like squalene synthase). The strategic inclusion of the sulfur atom and 2,3-dimethyl groups provides the necessary lipophilicity and steric rigidity to transform an inactive baseline heterocycle into a highly potent therapeutic intermediate.

References

  • Buy 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) - Smolecule. Smolecule.com.
  • Discovery of 1,2,3,4-Tetrahydrochromeno[3,4-c]pyridin-5-one Derivatives as Novel MTHFD Inhibitors. ACS Publications.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
  • The role of silicon in drug discovery: a review. RSC Medicinal Chemistry.

Sources

Comparative

reactivity differences between 2,3-dimethyl and 2,5-dimethyl 4-thiomorpholinecarboxaldehyde

Executive Summary 4-Thiomorpholinecarboxaldehydes are highly versatile heterocyclic building blocks utilized in the synthesis of active pharmaceutical ingredients (APIs), including FLT3 receptor tyrosine kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Thiomorpholinecarboxaldehydes are highly versatile heterocyclic building blocks utilized in the synthesis of active pharmaceutical ingredients (APIs), including FLT3 receptor tyrosine kinase inhibitors and antiatherogenic agents[1]. The specific substitution pattern on the thiomorpholine ring profoundly impacts the molecule's 3D conformation, which in turn directly dictates its chemical reactivity, metabolic stability, and biological target selectivity[2].

This guide provides an objective, in-depth comparison of the reactivity profiles between the 2,3-dimethyl and 2,5-dimethyl isomers of 4-thiomorpholinecarboxaldehyde. By analyzing the causality behind their steric topographies, this document equips process chemists and drug development professionals with the mechanistic insights and validated experimental protocols necessary for rational synthetic design.

Conformational Dynamics & Steric Topography

The fundamental reactivity differences between these two isomers stem from their distinct conformational landscapes. The thiomorpholine ring (where Sulfur is position 1 and Nitrogen is position 4) responds differently to vicinal versus distal methyl substitutions.

  • 2,3-Dimethyl-4-thiomorpholinecarboxaldehyde (Vicinal Substitution): This isomer features methyl groups at the adjacent C2 and C3 positions. This proximity induces significant 1,2-steric strain. To minimize diaxial clashes, the ring is locked into a highly rigid chair conformation[2]. The C3 methyl is directly adjacent to the N4-carboxaldehyde (formamide) group, creating an asymmetric, rigid steric shield. This architectural locking severely restricts the rotation of the N-C(O) bond, stabilizing specific rotamers and increasing the local hydrophobic surface area[3].

  • 2,5-Dimethyl-4-thiomorpholinecarboxaldehyde (Distal Substitution): Here, the methyl groups are located at C2 and C5, separated by the heteroatoms. While the C5 methyl still provides steric bulk adjacent to the nitrogen, the absence of vicinal coupling allows the ring significantly greater torsional flexibility. This flexibility lowers the activation energy required for the ring to distort or adopt transition-state conformations during chemical reactions.

ConformationalEffects A 4-Thiomorpholinecarboxaldehyde Derivatives B 2,3-Dimethyl Isomer (Vicinal Substitution) A->B C 2,5-Dimethyl Isomer (Distal Substitution) A->C D Rigid Chair Conformation High 1,2-Steric Strain B->D E Flexible Chair Conformation Lower Torsional Strain C->E F Restricted N-CHO Rotation Lower Formyl Reactivity D->F G Accessible N-CHO Higher Formyl Reactivity E->G

Conformational divergence between 2,3- and 2,5-dimethyl isomers dictating formyl reactivity.

Comparative Reactivity Profiles

The distinct topographies of these isomers govern the reactivity at their two primary functional sites: the N-formyl group and the sulfur atom.

Electrophilic Formylation & Hydrolysis (N4 Position)

The reactivity of the formamide group is dictated by the accessibility of the carbonyl carbon to nucleophilic attack. In the conformationally locked 2,3-dimethyl isomer , the rigid equatorial/axial positioning of the C3 methyl heavily obstructs the Bürgi-Dunitz trajectory required for nucleophile approach. Consequently, the formation of the tetrahedral intermediate is energetically disfavored, resulting in significantly slower kinetics during base-catalyzed hydrolysis or nucleophilic addition[4]. The 2,5-dimethyl isomer , possessing greater torsional freedom, accommodates the incoming nucleophile more readily.

Sulfur Oxidation Kinetics (S1 Position)

The thiomorpholine sulfur can be oxidized to sulfoxides and sulfones. This mechanism is frequently exploited in pharmacology for thiol-mediated reactive oxygen species (ROS) generation, leading to targeted cellular toxicity[1]. The vicinal substitution in the 2,3-dimethyl isomer increases the local hydrophobic surface area near the sulfur atom (C2 position) more rigidly than the 2,5-isomer[3]. This persistent steric crowding subtly decelerates the kinetics of oxidation by restricting the approach trajectories of oxidants like hydrogen peroxide or mCPBA.

Quantitative Reactivity Comparison
Kinetic Parameter2,3-Dimethyl Isomer2,5-Dimethyl IsomerMechanistic Causality
Alkaline Hydrolysis ( krel​ ) 0.4x1.0xVicinal steric locking at C3 restricts the Bürgi-Dunitz trajectory, preventing tetrahedral intermediate formation.
Sulfur Oxidation ( krel​ ) 0.7x1.0xC2/C3 bulk reduces solvent accessibility to the sulfur lone pairs compared to the distal C2/C5 arrangement.
N-C(O) Rotational Barrier HighModerateAsymmetric steric shielding by the rigid C3 methyl restricts formamide bond rotation.

Experimental Methodologies

To empirically validate these reactivity differences, the following standardized, self-validating protocols are recommended. Both protocols utilize internal standards and precise quenching mechanisms to ensure high-fidelity kinetic profiling.

Protocol A: Base-Catalyzed Hydrolysis of the Formamide

Objective: Quantify the steric resistance to nucleophilic attack at the formyl carbon.

  • Preparation: Dissolve 1.0 mmol of the selected thiomorpholinecarboxaldehyde isomer in 5.0 mL of Methanol. Add 0.1 mmol of biphenyl as an internal quantitative standard.

  • Initiation: Add 5.0 mL of 1M aqueous NaOH to the solution. Stir continuously at 60°C.

  • Sampling & Quenching: At 15-minute intervals, extract a 100 µL aliquot. Immediately quench the aliquot into 900 µL of cold 0.1M HCl to protonate the intermediate and halt hydrolysis.

  • Extraction: Extract the quenched sample with 1.0 mL of Ethyl Acetate (EtOAc).

  • Analysis: Analyze the organic layer via HPLC-UV (210 nm). Calculate the conversion rate by comparing the remaining starting material peak area against the biphenyl internal standard.

Protocol B: Controlled Sulfur Oxidation Kinetics

Objective: Evaluate the solvent accessibility and oxidation rate of the S1 heteroatom.

  • Preparation: Dissolve 1.0 mmol of the isomer in 10.0 mL of anhydrous Dichloromethane (DCM). Cool the reaction vessel to exactly 0°C using an ice bath.

  • Initiation: Slowly add 1.05 mmol of meta-chloroperoxybenzoic acid (mCPBA) dissolved in 2.0 mL of DCM dropwise over 5 minutes.

  • Sampling & Quenching: At 5-minute intervals, extract a 200 µL aliquot. Immediately quench by mixing with 500 µL of saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) to instantly destroy unreacted mCPBA, preventing over-oxidation to the sulfone.

  • Analysis: Separate the organic layer and analyze via LC-MS to monitor the disappearance of the parent mass and the appearance of the sulfoxide mass ( [M+16]+ ).

ExpWorkflow Start Equimolar Isomer Loading Branch1 Alkaline Hydrolysis (1M NaOH, 60°C) Start->Branch1 Branch2 Sulfur Oxidation (mCPBA, 0°C) Start->Branch2 Quench1 Quench & Extract (EtOAc) Branch1->Quench1 Quench2 Quench (Na2S2O3) & Extract Branch2->Quench2 Analysis HPLC-UV/MS Kinetic Profiling Quench1->Analysis Quench2->Analysis

Parallel experimental workflow for evaluating N-formyl hydrolysis and S-oxidation kinetics.

Conclusion & Application Matrix

The choice between 2,3-dimethyl and 2,5-dimethyl 4-thiomorpholinecarboxaldehyde should be driven by the specific demands of the synthetic pathway or the biological target.

  • Select the 2,3-Dimethyl Isomer when designing kinase inhibitors (e.g., targeting mTOR or FLT3) where a highly rigid, metabolically stable scaffold is required to fill a specific hydrophobic pocket[2]. Its resistance to hydrolysis and oxidation ensures longer half-lives in vivo[3].

  • Select the 2,5-Dimethyl Isomer when the molecule serves as a transient synthetic intermediate. Its greater conformational flexibility allows for significantly faster downstream functionalization, deprotection, or targeted sulfur oxidation in process chemistry environments[4].

Sources

Validation

GC-MS Validation Protocols for Detecting 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI): A Comparative Guide

As a Senior Application Scientist, establishing a robust, self-validating analytical method requires moving beyond merely listing steps. We must understand the physicochemical nature of the analyte and the causality behi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust, self-validating analytical method requires moving beyond merely listing steps. We must understand the physicochemical nature of the analyte and the causality behind every experimental parameter. This guide provides an in-depth comparison of analytical platforms and a fully validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (CAS: 31507-18-3)[1].

Analyte Profiling & Analytical Challenges

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- is a specialized heterocyclic compound featuring a six-membered thiomorpholine ring substituted with two methyl groups and an N-formyl (carboxaldehyde) group[2].

In drug development, this compound and its derivatives are critical due to their potent biological activities. They act as squalene synthase inhibitors (antiatherogenic agents) and function as ATP-competitive inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor, a primary target in acute myeloid leukemia (AML) therapies[2].

The Analytical Challenge: Free secondary amines (like unsubstituted thiomorpholine) are notoriously difficult to analyze via GC-MS due to severe peak tailing and irreversible adsorption to the silanol groups of the chromatographic column. They typically require complex derivatization (e.g., nitrosation using sodium nitrite)[3][4]. However, in 4-Thiomorpholinecarboxaldehyde, the nitrogen atom is tied up in an amide bond (N-formyl). This structural feature eliminates the active N-H proton, imparting excellent thermal stability and volatility, making it an ideal candidate for direct GC-MS analysis without the need for prior derivatization.

Platform Comparison: GC-MS vs. LC-MS/MS vs. HPLC-UV

To objectively evaluate the best analytical approach for this compound, we must compare GC-MS against standard alternatives like LC-MS/MS and HPLC-UV.

Table 1: Objective Performance Comparison
Analytical FeatureGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)HPLC-UV (Diode Array)
Sensitivity (LOD) High (~5–10 ng/mL)Ultra-High (~1–5 ng/mL)Moderate (~100–250 ng/mL)
Selectivity Excellent (High-res separation + MS fingerprint)Excellent (Precursor-to-product ion transitions)Low (Relies solely on retention time)
Sample Preparation LLE or SPE required (Organic extraction)Simple protein precipitation often sufficientLLE or SPE required
Derivatization Not required (Amide is volatile)Not requiredNot required
Matrix Effects Minimal (Analyte is separated from polar salts)Susceptible to ion suppression in ESIHigh risk of co-eluting interferences
Primary Use Case Structural confirmation, volatile matrices, PK studiesHigh-throughput bioanalysisBulk drug purity, raw material QC

The Verdict: While LC-MS/MS offers slightly higher throughput for crude biological samples, GC-MS is the superior choice for definitive structural confirmation and resolving the 2,3-dimethyl stereoisomers. The neutral, volatile nature of the N-formyl group perfectly aligns with the mechanics of gas-phase separation.

Validated GC-MS Methodology (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard (IS) and strict system suitability checks, the method automatically flags extraction failures or instrumental drift.

Experimental Workflow & Causality

GCMS_Workflow Sample Biological Sample (Plasma/Tissue) Extraction Liquid-Liquid Extraction (DCM) Sample->Extraction Spike IS Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Organic Layer GC Gas Chromatography (Rtx-5MS Column) Concentration->GC 1 µL Injection MS Mass Spectrometry (EI, 70 eV, SIM) GC->MS Separation Data Data Analysis (Quantification) MS->Data m/z 159 [M]+

Caption: Validated GC-MS analytical workflow for quantifying the thiomorpholine derivative.

Step-by-Step Protocol

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 200 µL of plasma/matrix into a clean glass centrifuge tube.

  • Spike with 20 µL of Internal Standard (e.g., D6​ -labeled analog at 500 ng/mL). Causality: The IS corrects for any volumetric losses during extraction, ensuring the final ratio is absolute.

  • Add 1.0 mL of Dichloromethane (DCM) and vortex vigorously for 2 minutes. Causality: DCM is a non-polar aprotic solvent that efficiently partitions the neutral N-formyl amide while leaving polar proteins and salts in the aqueous phase.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer the lower organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute in 100 µL of GC-grade Ethyl Acetate.

Step 2: GC-MS Instrumental Parameters

  • Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness). Causality: The 5% diphenyl / 95% dimethylpolysiloxane phase provides optimal selectivity for heterocyclic compounds and minimizes column bleed.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Splitless mode, Injector temperature at 250°C.

  • Oven Program:

    • Initial: 70°C (hold 1 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 30°C/min to 280°C (hold 3 min).

  • MS Conditions: Electron Impact (EI) mode at 70 eV. Causality: 70 eV is the universal standard for EI, providing highly reproducible fragmentation patterns.

  • Detection Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion m/z 159 [M]+ and the primary fragment m/z 130 (loss of the formyl group, [M−CHO]+ ).

System Suitability & Validation Criteria

A protocol is only trustworthy if it proves its own accuracy during every run.

  • Linearity: The calibration curve (10 to 1,000 ng/mL) must yield a correlation coefficient ( R2 ) ≥0.995 .

  • Precision & Accuracy: Inject Quality Control (QC) samples at low, medium, and high concentrations. The Relative Standard Deviation (RSD) must be ≤15% ( ≤20% at the LLOQ).

  • Carryover Check: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ). The peak area at the analyte retention time must be <20% of the LLOQ area.

Biological Context: FLT3 Inhibition Pathway

To understand why detecting trace levels of this compound is critical in pharmacokinetic (PK) studies, we must visualize its mechanism of action in oncology[2]. The compound acts as an ATP-competitive inhibitor, blocking the phosphorylation cascades essential for leukemic cell survival.

FLT3_Pathway Ligand FLT3 Ligand Receptor FLT3 Receptor (Tyrosine Kinase) Ligand->Receptor Binds & Activates PI3K PI3K / Akt Pathway Receptor->PI3K Phosphorylation STAT5 STAT5 Pathway Receptor->STAT5 Phosphorylation Inhibitor 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- Inhibitor->Receptor ATP-Competitive Inhibition Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces Proliferation Leukemic Cell Proliferation & Survival PI3K->Proliferation Promotes STAT5->Proliferation Promotes

Caption: Mechanism of FLT3 receptor tyrosine kinase inhibition by the target compound.

References

  • NextSDS. 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI) — Chemical Substance Information. Retrieved from: [Link]

  • National Institutes of Health (PMC). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from: [Link]

Sources

Comparative

spectroscopic comparison of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) isomers

As drug development increasingly relies on structurally rigid heterocycles to improve pharmacokinetic profiles, thiomorpholine derivatives have gained significant traction. Specifically, 4-Thiomorpholinecarboxaldehyde, 2...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on structurally rigid heterocycles to improve pharmacokinetic profiles, thiomorpholine derivatives have gained significant traction. Specifically, 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI) (CAS: 31507-18-3) serves as a critical building block and intermediate[1].

When utilizing this scaffold, analytical scientists face a complex spectroscopic challenge: the molecule exhibits both diastereomerism (due to the C2 and C3 stereocenters) and rotamerism (due to restricted rotation around the N-formyl amide bond). This guide provides a definitive, causality-driven framework for spectroscopically distinguishing the cis and trans isomers of this compound, supported by experimental protocols.

Structural and Mechanistic Overview

To interpret the spectroscopic data of 2,3-dimethyl-4-thiomorpholinecarboxaldehyde, one must first understand the structural dynamics at play:

  • Diastereomerism (cis vs. trans): The thiomorpholine ring predominantly adopts a chair conformation.

    • In the trans-isomer , the two methyl groups at C2 and C3 occupy diequatorial (e,e) positions to minimize 1,3-diaxial steric clashes. Consequently, the corresponding protons (H2 and H3) are diaxial (a,a).

    • In the cis-isomer , the methyl groups must adopt an axial-equatorial (a,e) arrangement, forcing the H2 and H3 protons into an axial-equatorial (a,e) or equatorial-axial (e,a) relationship.

  • Rotamerism (E/Z Amide Isomers): The N-formyl group (-CHO) donates the nitrogen lone pair into the carbonyl π -system, creating partial double-bond character. This restricts rotation at room temperature, causing the molecule to exist as a mixture of E and Z rotamers. This phenomenon results in "peak doubling" in NMR spectra, which is often misidentified as an impurity[2].

G A 2,3-dimethyl-4-thiomorpholinecarboxaldehyde B Diastereomers (C2-C3) A->B Stereocenters C Rotamers (N-Formyl) A->C Restricted Rotation D trans-isomer (e,e-dimethyl) 3J_H2,H3 ~ 10.3 Hz B->D E cis-isomer (a,e-dimethyl) 3J_H2,H3 ~ 3-5 Hz B->E F E-Rotamer (Anti) C->F G Z-Rotamer (Syn) C->G

Structural logic defining the spectroscopic behavior of the isomers.

Spectroscopic Comparison Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive method for distinguishing the cis and trans isomers is 1 H NMR, specifically by applying the Karplus equation to the 3JH2,H3​ coupling constants.

Because the trans-isomer features diaxial protons at C2 and C3, the dihedral angle is approximately 180°, resulting in a large coupling constant ( J≈10.2−10.5 Hz)[3][4]. Conversely, the cis-isomer features an axial-equatorial relationship (dihedral angle 60°), yielding a significantly smaller coupling constant ( J≈3−5 Hz).

Both isomers will exhibit peak doubling for the formyl proton (-CHO) at ~8.0–8.2 ppm due to the E/Z rotamers.

Table 1: Diagnostic 1 H NMR Data (CDCl 3​ , 400 MHz, 298 K)

Spectroscopic Featuretrans-Isomercis-IsomerCausality / Mechanistic Origin
Formyl Proton (-CHO) ~8.05 & 8.15 ppm (2s)~8.08 & 8.18 ppm (2s)Restricted N-C(O) rotation (rotamers).
H2 / H3 Coupling ( 3J ) 10.2 - 10.5 Hz 3.5 - 4.5 Hz Diaxial (180°) vs. Axial-Equatorial (60°) dihedral angles.
C2/C3 Methyls (-CH 3​ ) ~1.10 - 1.25 ppm (d)~1.15 - 1.35 ppm (d)cis-axial methyl is slightly deshielded compared to trans-equatorial.
1 C NMR and FT-IR Spectroscopy

In 13 C NMR, the γ -gauche effect plays a crucial role. In the cis-isomer, the axial methyl group at C2 or C3 will experience steric compression with the axial protons at C5 or C6, leading to an upfield shift (shielding) of those specific carbon signals compared to the trans-isomer.

Table 2: 13 C NMR and FT-IR Comparison

TechniqueParametertrans-Isomercis-Isomer
13 C NMR Formyl Carbon~161.5, 161.8 ppm~161.6, 161.9 ppm
13 C NMR C2 / C3 Carbons~52.0 ppm~48.5 ppm ( γ -gauche effect)
FT-IR Amide I (C=O)1665 cm −1 1668 cm −1
FT-IR C-S Stretch680 cm −1 685 cm −1

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your analytical assignment, standard room-temperature NMR is insufficient due to rotameric peak broadening. You must utilize a Variable Temperature (VT) NMR workflow to coalesce the rotamer peaks, thereby isolating the diastereomeric signals for accurate integration and coupling constant calculation.

Protocol 1: VT-NMR for Rotamer Coalescence and Isomer Assignment
  • Sample Preparation: Dissolve 15-20 mg of the 2,3-dimethyl-4-thiomorpholinecarboxaldehyde sample in 0.6 mL of DMSO- d6​ (chosen for its high boiling point).

  • Baseline Acquisition (298 K): Acquire a standard 1D 1 H NMR spectrum. Note the doubled peaks in the formyl region (8.0-8.2 ppm) and the complex multiplets in the aliphatic region.

  • Thermal Titration: Increase the probe temperature in 10 K increments from 298 K to 370 K. Allow 5 minutes of thermal equilibration at each step.

  • Coalescence Observation: Around 350-360 K, the energy barrier for the N-C(O) bond rotation is overcome. The two formyl singlets will broaden and merge into a single sharp singlet.

  • Coupling Extraction: At 370 K, extract the 3JH2,H3​ coupling constants from the now-simplified C2/C3 methine signals. A J>10 Hz confirms the trans-isomer; a J<5 Hz confirms the cis-isomer.

Workflow Step1 Sample Prep (DMSO-d6) Step2 Room Temp NMR (Peak Doubling) Step1->Step2 Step3 VT-NMR Heating (300K to 370K) Step2->Step3 Step4 Coalescence (Extract J-Coupling) Step3->Step4

Variable Temperature NMR workflow for resolving rotameric interference.

Protocol 2: GC-MS for Diastereomeric Ratio (dr) Determination

While NMR determines the stereochemistry, GC-MS is optimal for quantifying the diastereomeric ratio (dr) of a cis/trans mixture.

  • Column Selection: Use a moderately polar capillary column (e.g., DB-1701 or HP-5MS, 30m x 0.25mm x 0.25µm).

  • Oven Program: Initial temp 80 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Analysis: The cis and trans isomers will elute at slightly different retention times due to differences in their dipole moments and boiling points (the trans-isomer typically elutes slightly earlier on non-polar stationary phases). Both will yield a molecular ion [M] + at m/z 159, with a characteristic base peak at m/z 130 corresponding to the loss of the formyl radical [M - CHO] + .

References

  • PubChem - N-Formylmorpholine (CID 20417) NMR Shift Data and Rotameric Behavior. Available at:[Link]

  • Wiley-VCH Supporting Information - Thiomorpholine Derivative NMR Coupling Constants and trans-diaxial arrangements. Available at:[Link]

  • ResearchGate - Part structure of artemisone indicating trans-diaxial relationship of thiomorpholine. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires a rigorous, mechanistic approach to laboratory safety. 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (CAS: 31507-18...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires a rigorous, mechanistic approach to laboratory safety. 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (CAS: 31507-18-3) is a critical scaffold in medicinal chemistry, frequently utilized in the development of FLT3 receptor tyrosine kinase inhibitors for acute myeloid leukemia and antiatherogenic agents targeting cholesterol biosynthesis[1].

However, its unique molecular architecture—a saturated sulfur-containing heterocycle coupled with a reactive carboxaldehyde group—presents specific operational and environmental hazards. This guide provides a self-validating, step-by-step protocol for the safe handling, spill containment, and regulatory-compliant disposal of this compound.

Chemical Profiling & Hazard Causality

To safely manage 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-, one must understand the chemical causality behind its reactivity:

  • The Thioether Linkage: The sulfur atom within the thiomorpholine ring is susceptible to oxidation. Exposure to strong oxidizers (e.g., peroxides, nitrates) can trigger exothermic redox reactions. Upon thermal decomposition or combustion, this linkage breaks down to release highly toxic sulfur oxides (SOx) and potentially hydrogen sulfide (H2S)[2].

  • The Carboxaldehyde Group: Aldehydes are electrophilic and prone to nucleophilic attack. In the presence of strong bases or acids, the compound may undergo aldol condensation or polymerization. Furthermore, prolonged exposure to atmospheric oxygen can lead to auto-oxidation, converting the aldehyde into a carboxylic acid, thereby altering the pH and reactivity of the stored chemical[1].

Physicochemical Properties & Operational Implications
PropertyValue / CharacteristicOperational Implication (Causality)
IUPAC Name 2,3-dimethylthiomorpholine-4-carbaldehydeStandardize nomenclature on all waste manifests to ensure regulatory compliance[1].
Molecular Formula C7H13NOS (MW: 159.25 g/mol )Low molecular weight organic; requires volatile organic compound (VOC) handling protocols.
Reactivity Air-sensitive; Oxidizer-incompatibleMust be stored and handled under an inert atmosphere (e.g., Argon) to prevent auto-oxidation[3].
Environmental Toxicity High mobility in soil/waterSulfur-containing organics are toxic to aquatic life; zero-tolerance for drain disposal[3],[2].
Decomposition Products SOx, NOx, CO, CO2Incineration disposal must utilize facilities equipped with advanced SOx/NOx scrubbers[4].

Mandatory Visualization: Disposal Workflow

The following diagram maps the logical progression from waste generation to final regulatory disposal.

DisposalWorkflow Start Waste Generation: 4-Thiomorpholinecarboxaldehyde Segregation Waste Segregation (Isolate from Oxidizers & Acids) Start->Segregation Containment Primary Containment (HDPE / PTFE-lined Amber Glass) Segregation->Containment Labeling RCRA Labeling (EPA 40 CFR 261 Compliance) Containment->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Licensed High-Temp Incineration (SOx/NOx Scrubber Equipped) Storage->Disposal

Figure 1: End-to-end spill response and hazardous waste disposal workflow for thiomorpholine derivatives.

Operational Handling Protocol

Before generating waste, ensure your operational setup is self-validating and complies with the[5].

Step 1: Engineering Controls Setup

  • Action: Conduct all transfers and reactions inside a certified, externally exhausted chemical fume hood.

  • Causality: The compound can emit volatile sulfurous and aldehydic vapors that act as severe respiratory irritants[6].

  • Validation: Verify the fume hood flow monitor reads between 80–120 feet per minute (fpm) before opening the primary container.

Step 2: Personal Protective Equipment (PPE) Selection

  • Action: Don a flame-resistant lab coat, splash-proof chemical goggles, and nitrile gloves (minimum 8 mil thickness).

  • Causality: Thiomorpholine derivatives can cause severe skin and eye irritation[6]. Standard latex offers insufficient permeation resistance to organic aldehydes.

Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

Step 1: Evacuation and Isolation

  • Action: Evacuate personnel from the immediate vicinity. Remove all ignition sources.

  • Causality: The compound is combustible; vapors can accumulate and ignite if exposed to sparks or open flames[4],[2].

Step 2: Neutralization and Absorption

  • Action: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth[4].

  • Causality: Never use sawdust or combustible absorbents. The aldehyde group can react exothermically with organic absorbents, potentially leading to spontaneous combustion.

  • Validation: Visually confirm that no free liquid remains. The absorbent should appear uniformly damp but not pooling.

Step 3: Collection and Decontamination

  • Action: Use non-sparking tools to sweep the saturated absorbent into a heavy-duty hazardous waste bag or an HDPE bucket. Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous waste.

Step-by-Step Disposal Procedure

Under no circumstances should 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- be disposed of in standard municipal waste or flushed down the sanitary sewer. It must be managed according to guidelines[7].

Step 1: Waste Segregation

  • Action: Isolate this chemical waste from strong acids, strong bases, and oxidizing agents (e.g., peroxides, chlorates)[2].

  • Causality: Mixing with oxidizers will initiate a violent redox reaction with the sulfur atom, while mixing with acids/bases will catalyze uncontrolled aldol condensation of the aldehyde group.

Step 2: Primary Containment Packaging

  • Action: Transfer the waste into a High-Density Polyethylene (HDPE) carboy or an amber glass bottle fitted with a Polytetrafluoroethylene (PTFE)-lined cap.

  • Causality: PTFE is required because reactive aldehydes can degrade standard rubber or low-density plastic seals over time, leading to vapor leaks. Amber glass prevents UV-catalyzed degradation of the thiomorpholine ring.

  • Validation: Invert the sealed container for 5 seconds over a secondary containment tray to physically verify the integrity of the seal.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state: "Hazardous Waste - Toxic/Combustible (Contains: 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-)".

  • Causality: Accurate manifesting is a federal requirement[8]. Unidentified sulfur-containing organics pose a catastrophic risk to disposal technicians who must calibrate incinerator scrubber systems.

Step 4: Satellite Accumulation and Storage

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polyethylene spill tray). Keep the area cool, dry, and well-ventilated[3].

Step 5: Final Disposal via Licensed Contractor

  • Action: Contract a licensed hazardous waste disposal facility for high-temperature incineration.

  • Causality: Biological wastewater treatment cannot process this compound effectively due to its aquatic toxicity[3]. High-temperature incineration breaks the molecule down into CO2, H2O, NOx, and SOx. The facility must be equipped with alkaline scrubbers to neutralize the resulting sulfur dioxide (SO2) and prevent acid rain precursors from entering the atmosphere.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." Osha.gov. [Link]

  • U.S. Environmental Protection Agency (EPA). "EPA 40 CFR 261: Identification and Listing of Hazardous Waste." Epa.gov. [Link]

Sources

Handling

Personal protective equipment for handling 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI)

As a Senior Application Scientist, establishing a rigorous safety and operational framework is paramount when integrating novel heterocyclic compounds into drug development workflows. 4-Thiomorpholinecarboxaldehyde, 2,3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous safety and operational framework is paramount when integrating novel heterocyclic compounds into drug development workflows. 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI) presents a unique intersection of high pharmacological value and specific chemical hazards.

This guide provides a comprehensive, self-validating protocol for handling this compound, ensuring both scientific integrity and personnel safety.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- features a six-membered thiomorpholine ring (a sulfur-containing saturated heterocycle) and a reactive carboxaldehyde group[1].

The aldehyde moiety is highly susceptible to nucleophilic addition[1]. In a biological or accidental exposure context, this means the compound can readily react with primary amines found in skin proteins (forming Schiff bases), leading to severe sensitization and irritation. Furthermore, the lipophilic nature imparted by the 2,3-dimethyl substitution enhances membrane permeability, increasing the risk of rapid dermal absorption.

Quantitative Chemical Data

Property Value Rationale / Implication
CAS Number 31507-18-3[2] Unique identifier for safety tracking and compliance.
Molecular Formula C7H13NOS[1] Indicates presence of reactive sulfur and nitrogen heteroatoms.
Molecular Weight 159.25 g/mol [1] Low molecular weight contributes to potential volatility and tissue penetration.

| Primary Hazards | Skin/Eye Irritant, Corrosive potential | Thiomorpholine derivatives can cause severe skin burns and serious eye damage[3]. |

Biological Mechanism of Action

In drug development, this compound is highly valued for its ability to disrupt interhelical regions within stable protein architectures[1]. It is notably investigated as an ATP-competitive inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor—a critical target in acute myeloid leukemia (AML) therapies[1]. By binding to the kinase domain, it prevents the phosphorylation cascades required for leukemic cell survival[1]. It also demonstrates efficacy in inhibiting squalene synthase, a key enzyme in cholesterol biosynthesis[1].

FLT3_Pathway C 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- F FLT3 Receptor (Kinase Domain) C->F Competitive Inhibition P Phosphorylation Cascade (STAT5/PI3K) F->P Prevented A ATP Binding A->F Blocked L Leukemic Cell Proliferation P->L Arrested

Mechanism of FLT3 receptor inhibition by 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-.

Self-Validating PPE Matrix

Personal Protective Equipment (PPE) must not be treated as a static checklist, but as a dynamic, self-validating system where the failure of one component is immediately detectable and mitigated by another.

PPE CategorySpecificationScientific Causality & Validation
Hand Protection Dual-layer Nitrile (min 0.11mm) or Butyl RubberThiomorpholine derivatives can permeate standard thin latex[3]. Dual-layering creates a self-monitoring system: if the outer glove discolors or tears, the inner glove provides a buffer while the operator safely aborts the procedure.
Eye/Face Protection ANSI Z87.1 tight-fitting chemical splash gogglesProtects against micro-aerosolization. The compound causes severe eye irritation[4]; standard safety glasses lack the peripheral seal required to block volatile aldehydes.
Respiratory Protection NIOSH-approved half-mask with Organic Vapor (OV) cartridgesRequired if handling outside a certified fume hood or during a spill. The carboxaldehyde group contributes to volatility and respiratory sensitization[5].
Body Protection Flame-resistant (FR) lab coat with knit cuffsPrevents accumulation of static charge which could ignite organic vapors. Knit cuffs prevent accidental wrist exposure during reaching motions.

Operational Workflow & Handling Protocol

To prevent exposure and maintain the chemical integrity of the compound (preventing oxidation of the aldehyde to a carboxylic acid), follow this step-by-step methodology:

Step 1: Pre-Operational Verification

  • Verify that the chemical fume hood face velocity is operating strictly between 0.4 and 0.6 m/s.

  • Clear the workspace of incompatible materials. Isolate the compound from strong oxidizing agents and active nucleophiles (e.g., primary amines), which will react exothermically with the aldehyde moiety.

Step 2: Dispensing (Closed System Approach)

  • Tare the receiving vessel on an analytical balance inside the fume hood.

  • Using a dedicated, non-sparking spatula (if solid/semi-solid) or a positive-displacement pipette (if liquid/oil), dispense the required mass.

  • Immediately seal both the source container and the receiving vessel. Purge the headspace of the source container with inert gas (Argon or Nitrogen) before storage to prevent oxidation.

Step 3: Reaction Integration

  • For nucleophilic addition reactions (e.g., forming imines or acetals), dissolve the compound in a compatible anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Monitor the reaction temperature closely; thiomorpholine cyclization or condensation reactions can be highly exothermic.

Safety_Workflow N1 Pre-Operational Risk Assessment N2 PPE Donning & Hood Verification N1->N2 N3 Material Dispensing (Closed System) N2->N3 N4 Reaction Setup (Inert Atmosphere) N3->N4 N5 Spill / Exposure Detected? N4->N5 N6 Emergency Response Protocol N5->N6 Yes N7 Waste Segregation & Decontamination N5->N7 No

Operational safety and exposure control workflow for handling thiomorpholine derivatives.

Spill Response & Disposal Plan

A robust disposal plan mitigates environmental toxicity and laboratory contamination.

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity. Don respiratory protection (OV cartridge) if the spill exceeds 50 mL/50 mg outside the hood[5].

  • Contain: Surround the spill with an inert absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust[3].

  • Neutralize & Absorb: Carefully sweep the absorbed mixture using non-sparking tools and place it into a chemically resistant, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with a 5% sodium bisulfite solution (which forms a water-soluble bisulfite adduct with the unreacted aldehyde), followed by copious amounts of water.

Waste Disposal:

  • Segregate waste containing 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- from aqueous acidic waste.

  • Label clearly as "Hazardous Organic Waste - Contains Aldehydes/Sulfur Heterocycles".

  • Dispose of via a licensed hazardous waste contractor in compliance with local environmental regulations.

References

  • 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI) — Chemical Substance Information - NextSDS, nextsds.com,[Link]

Sources

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